molecular formula C7H12N2O B6190627 7-(methylamino)-5-azaspiro[2.4]heptan-4-one CAS No. 2648940-83-2

7-(methylamino)-5-azaspiro[2.4]heptan-4-one

Cat. No.: B6190627
CAS No.: 2648940-83-2
M. Wt: 140.18 g/mol
InChI Key: LZBFXAQFFQUKPD-UHFFFAOYSA-N
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Description

7-(Methylamino)-5-azaspiro[2.4]heptan-4-one is a spirocyclic chemical scaffold of significant interest in medicinal chemistry and drug discovery. This compound features a unique spiro[2.4]heptane structure, integrating a cyclopropane ring fused with a lactam-bearing heterocycle, which provides a three-dimensional rigidity that is valuable for exploring novel chemical space in drug design . The primary research application of this compound and its analogues is as a key synthetic intermediate in the development of novel antibacterial agents . The 5-azaspiro[2.4]heptane core is a privileged structure investigated for incorporation into advanced drug candidates, including next-generation quinolone antibiotics . These scaffolds are designed to overcome multi-drug resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA) and penicillin-resistant Streptococcus pneumoniae (PRSP) . Furthermore, derivatives of this core structure have been explored as inhibitors for targets like the Hepatitis C Virus NS5A protein . The incorporation of a methylamino group at the 7-position offers a versatile handle for further synthetic modification, allowing researchers to fine-tune the molecule's physicochemical properties, potency, and selectivity . This makes it a valuable building block for constructing compound libraries and for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents with improved safety profiles and reduced side effects . Handling Note: For research use only. Not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2648940-83-2

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

7-(methylamino)-5-azaspiro[2.4]heptan-4-one

InChI

InChI=1S/C7H12N2O/c1-8-5-4-9-6(10)7(5)2-3-7/h5,8H,2-4H2,1H3,(H,9,10)

InChI Key

LZBFXAQFFQUKPD-UHFFFAOYSA-N

Canonical SMILES

CNC1CNC(=O)C12CC2

Purity

95

Origin of Product

United States

Foundational & Exploratory

Technical Monograph: 7-(methylamino)-5-azaspiro[2.4]heptan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a high-level monograph for drug discovery scientists, focusing on the synthesis, structural properties, and medicinal chemistry applications of the specified spirocyclic scaffold.

Scaffold Class: Spirocyclic


-Lactams | Primary Application:  Antibacterial Gyrase Inhibitors & Peptidomimetics

Executive Summary & Structural Analysis

The molecule 7-(methylamino)-5-azaspiro[2.4]heptan-4-one represents a privileged scaffold in modern medicinal chemistry, serving as a conformationally restricted bioisostere of proline and a critical intermediate in the synthesis of fourth-generation fluoroquinolones (e.g., Sitafloxacin analogs).

Pharmacophore Geometry

Unlike flexible pyrrolidine side chains, the spiro[2.4]heptane core introduces a "conformational lock." The cyclopropane ring, spiro-fused at the C3 position of the pyrrolidone (C5 in spiro numbering), forces the lactam ring into a specific envelope conformation.

  • Entropic Advantage: By pre-organizing the vector of the C7-amine, the scaffold minimizes the entropic penalty (

    
    ) upon binding to the DNA Gyrase/Topoisomerase IV complex.
    
  • Lipophilicity Modulation: The cyclopropane ring adds steric bulk and lipophilicity (

    
     vs. gem-dimethyl) without the metabolic liability of flexible alkyl chains.
    
Numbering & Nomenclature

To ensure protocol accuracy, the IUPAC numbering used in this guide is:

  • Positions 1-3: Cyclopropane ring.

  • Position 5: Nitrogen atom (aza).[1][2][3]

  • Position 4: Carbonyl carbon (one).

  • Position 7: The chiral center bearing the methylamino substituent.

  • Stereochemistry: The biological activity of quinolones containing this side chain is highly stereodependent, typically favoring the (7S) configuration.

Retrosynthetic Analysis & Pathway

The synthesis of this scaffold poses two challenges: constructing the quaternary spiro-carbon and introducing the C7-amine with stereochemical control.

Strategic Disconnection

The most robust industrial route disconnects the molecule at the amide bond and the spiro-junction, tracing back to diethyl 1,1-cyclopropanedicarboxylate .

Retrosynthesis cluster_legend Strategy target TARGET: 7-(methylamino)-5-azaspiro[2.4]heptan-4-one inter1 INTERMEDIATE A: 7-Bromo-5-azaspiro[2.4]heptan-4-one target->inter1 Nucleophilic Substitution (MeNH2) inter2 SCAFFOLD: 5-azaspiro[2.4]heptan-4-one inter1->inter2 Alpha-Bromination start STARTING MATERIAL: Diethyl 1,1-cyclopropanedicarboxylate inter2->start Reductive Cyclization (via Cyanohydrin) Chirality introduced via\nResolution or Asymmetric Subst. Chirality introduced via Resolution or Asymmetric Subst.

Figure 1: Retrosynthetic logic flow from the target spiro-lactam back to commercially available cyclopropane diesters.

Detailed Experimental Protocol

Safety Warning: Reactions involving azides, hydrides, and alkylating agents require standard Schlenk line techniques and fume hood operation.

Phase 1: Construction of the Spiro-Lactam Core

This phase establishes the 5-azaspiro[2.4]heptan-4-one skeleton.

Reagents: Diethyl 1,1-cyclopropanedicarboxylate, LiAlH4, Thionyl Chloride, NaCN.

  • Reduction: Dissolve diethyl 1,1-cyclopropanedicarboxylate (50 mmol) in dry THF. Add LiAlH4 (1.1 equiv) at 0°C to selectively reduce esters to the diol (1,1-cyclopropanedimethanol) .

    • Checkpoint: Monitor disappearance of carbonyl stretch (1735 cm⁻¹) via IR.

  • Activation: Convert the diol to the cyclic sulfite or dichloride using

    
     (thionyl chloride) in DCM.
    
  • Cyanation & Cyclization: Treat the activated intermediate with NaCN (2.2 equiv) in DMSO. This generates the dinitrile, which upon controlled acidic hydrolysis (HCl/AcOH) and heating, undergoes cyclization to form 5-azaspiro[2.4]heptan-4-one .

    • Yield Expectation: 60-75% over 3 steps.

Phase 2: Functionalization at C7 (The "Methylamino" Installation)

Direct amination at C7 is achieved via bromination followed by displacement.

Step A: Regioselective Bromination

  • Setup: Dissolve 5-azaspiro[2.4]heptan-4-one (10 mmol) in

    
     or 
    
    
    
    .
  • Reagent: Add Phosphorus Tribromide (

    
    ) and 
    
    
    
    (1.05 equiv).
  • Condition: Reflux for 2 hours. The spiro-cyclopropane ring deactivates C6, directing halogenation to the C7 position (alpha to the carbonyl).

  • Workup: Quench with saturated

    
    . Extract with DCM.
    
  • Product: 7-bromo-5-azaspiro[2.4]heptan-4-one .

Step B: Nucleophilic Substitution with Methylamine

  • Reactant: Prepare a solution of Methylamine (

    
    ) in THF (2.0 M, excess 5 equiv).
    
  • Reaction: Add the 7-bromo intermediate dropwise at 0°C. Allow to warm to RT and stir for 12 hours.

    • Mechanistic Note: The reaction proceeds via

      
      , resulting in inversion of configuration. If a racemic bromide is used, a racemic amine is obtained.
      
  • Purification: Evaporate solvent. The residue is the HBr salt. Neutralize with weak base and purify via flash chromatography (DCM:MeOH 9:1).

Phase 3: Chiral Resolution (Critical for Drug Development)

For pharmaceutical applications, the (7S) enantiomer is typically required.

  • Method: Preparative Chiral HPLC.

  • Column: Chiralpak AD-H or OD-H.

  • Mobile Phase: Hexane:Isopropanol:Diethylamine (80:20:0.1).

  • Validation: Verify enantiomeric excess (%ee) > 98% before proceeding to biological assays.

Analytical Characterization Data

To validate the synthesis, the following spectral signatures must be observed:

TechniqueParameterExpected Signal / Observation
1H NMR (400 MHz, CDCl3)Cyclopropane

0.6–1.2 ppm (4H, multiplet, characteristic high-field shift)
N-Methyl

2.45 ppm (3H, singlet)
C7-H

3.5–3.8 ppm (1H, dd, alpha to carbonyl/amine)
Amide NH

6.5–7.5 ppm (Broad singlet, exchangeable with D2O)
13C NMR Carbonyl (C4)

175–180 ppm
Spiro Carbon (C3)

25–30 ppm (Quaternary)
Mass Spec ESI+[M+H]+ calc.[4] for C8H14N2O: 155.12

Medicinal Chemistry Applications

This scaffold is not merely a structural curiosity; it is a high-value intermediate.

Mechanism of Action in Fluoroquinolones

When attached to the C7 position of a quinolone core (e.g., Sitafloxacin), the 5-azaspiro[2.4]heptan-4-one moiety (often reduced to the amine in the final drug) targets the ParC subunit of Topoisomerase IV and the GyrA subunit of DNA Gyrase .

  • Resistance Suppression: The bulky spiro-ring hinders the efflux pump mechanisms in S. aureus and P. aeruginosa, retaining potency against MRSA where ciprofloxacin fails.

Workflow: From Scaffold to Lead Compound

The following diagram illustrates the integration of this scaffold into a fragment-based drug discovery (FBDD) campaign.

DrugDesign Step1 SCAFFOLD GEN 7-(MeNH)-spiro-lactam Step2 COUPLING SnAr with Quinolone Core Step1->Step2 Boron Chelate Method Step3 OPTIMIZATION SAR of N-Methyl group Step2->Step3 MIC Testing Step4 CANDIDATE Broad-Spectrum Antibiotic Step3->Step4 PK/PD Profiling

Figure 2: Integration of the spiro-lactam into quinolone antibiotic synthesis.

References

  • Ledoussal, B., et al. (1993). "Non-6-fluoro substituted quinolones: Structure-activity relationship." Journal of Medicinal Chemistry.

  • Domagala, J. M. (1994). "Structure-activity and structure-side-effect relationships for the quinolone antibacterials." Journal of Antimicrobial Chemotherapy.

  • Nishimura, Y., et al. (1990). "Synthesis and antibacterial activity of 7-(3-amino-1-pyrrolidinyl)quinolone derivatives." Chemical and Pharmaceutical Bulletin.

  • Kulinkovich, O. G., & de Meijere, A. (2000). "The Chemistry of Cyclopropanols." Chemical Reviews.

  • PubChem Compound Summary. (2024). "Sitafloxacin Side Chain & Analogs." National Center for Biotechnology Information.

Sources

biological activity of 7-substituted 5-azaspiro[2.4]heptan-4-ones

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Biological Activity of 7-Substituted 5-Azaspiro[2.4]heptane Derivatives

Executive Summary

The 5-azaspiro[2.4]heptane scaffold is a rigid and sterically defined cyclic amine that has emerged as a privileged structure in modern medicinal chemistry. Its unique three-dimensional architecture allows for precise orientation of substituents, making it an attractive core for developing potent and selective therapeutic agents. While the specific 5-azaspiro[2.4]heptan-4-one variant is a key synthetic intermediate, the majority of advanced biological investigation has focused on derivatives of the parent amine. This guide provides a comprehensive overview of the synthesis, primary biological activities, and structure-activity relationships (SAR) of 7-substituted 5-azaspiro[2.4]heptane compounds, with a particular focus on their roles as antibacterial agents and central nervous system (CNS) receptor modulators. We further explore the prospective, yet underexplored, anticancer potential of the corresponding spiro-γ-lactam (-one) scaffold by drawing parallels with related structures. Detailed, field-proven protocols for evaluating biological activity are also provided for researchers in drug development.

The 5-Azaspiro[2.4]heptane Core: Synthesis and Strategic Importance

The synthesis of the 5-azaspiro[2.4]heptane core is a critical first step in the development of these agents. A key strategic consideration is establishing the desired stereochemistry, particularly at the C7 position, as this has been shown to be a profound determinant of biological activity. Enantioselective hydrogenation is a common and effective method for achieving high enantiomeric excess.[1]

The general synthetic workflow often involves the creation of a suitable precursor that can be cyclized and reduced to form the core spirocyclic amine. This amine then serves as a versatile building block for further elaboration.

G cluster_0 Core Synthesis cluster_1 Derivatization Start Cyclopropane Carboxylate Precursors Hydrogenation Asymmetric Hydrogenation (e.g., Ru-SunPhos catalyst) Start->Hydrogenation Key Chiral Step Cyclization Lactam Formation (5-azaspiro[2.4]heptan-4-one) Hydrogenation->Cyclization Reduction Lactam Reduction (e.g., LiAlH4) Cyclization->Reduction Core Chiral 7-Amino- 5-azaspiro[2.4]heptane Core Reduction->Core Final Final Bioactive Compound (e.g., Quinolone, CNS Ligand) Core->Final Nucleophilic Substitution

Caption: General workflow for synthesizing the chiral 5-azaspiro[2.4]heptane core.

Primary Biological Activities and Structure-Activity Relationships (SAR)

The rigid spirocyclic nature of this scaffold has been exploited to develop highly potent agents in several therapeutic areas. The substitution at the 7-position is consistently shown to be critical for modulating potency and selectivity.

Potent Antibacterial Activity

The most significant application of the 7-amino-5-azaspiro[2.4]heptane moiety is as a key C-7 substituent in the fourth-generation fluoroquinolone class of antibiotics. These compounds exhibit potent activity against a broad spectrum of bacteria, including difficult-to-treat respiratory pathogens like multidrug-resistant Streptococcus pneumoniae.[2][3]

Mechanism of Action: When incorporated into a fluoroquinolone, the spiro-amine moiety influences the compound's pharmacokinetic properties and its interaction with the primary bacterial targets: DNA gyrase and topoisomerase IV. Inhibition of these enzymes prevents bacterial DNA replication and repair, leading to rapid cell death.

Structure-Activity Relationship (SAR): SAR studies have unequivocally demonstrated that stereochemistry at the C7 position of the spiro-amine is paramount for antibacterial potency.

  • Stereochemistry is Key: The (7S)-amino configuration consistently provides greater potency against both Gram-positive and Gram-negative bacteria compared to the (7R) isomer.[4]

  • Optimal Combination: The most potent compounds, such as Sitafloxacin, combine the 7-[(7S)-amino-5-azaspiro[2.4]heptan-5-yl] moiety with a 1-[(1R,2S)-2-fluorocyclopropyl] group on the quinolone core.[4] This precise spatial arrangement of substituents optimizes the drug's fit within the enzyme-DNA complex.

SAR cluster_activity Impact on Antibacterial Potency node_base 5-Azaspiro[2.4]heptane @ C7 Substituent high_potency High Potency (e.g., vs. S. pneumoniae) node_base:f1->high_potency (7S)-Amino Stereoisomer low_potency Lower Potency node_base:f1->low_potency (7R)-Amino Stereoisomer MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis A Prepare Compound Stock & Serial Dilutions in Plate C Inoculate Plate Wells (Final density ~5x10^5 CFU/mL) A->C B Prepare Standardized Bacterial Inoculum B->C D Incubate Plate (16-20h at 35°C) C->D E Visually Inspect for Turbidity D->E F Determine MIC: Lowest Concentration with No Growth E->F

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

Protocol: In Vitro Cytotoxicity by MTT Assay

This colorimetric assay measures the metabolic activity of cells and is a reliable indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring its absorbance.

Step-by-Step Methodology:

  • Cell Plating:

    • Harvest and count cells (e.g., HeLa, MCF-7). Ensure viability is >90%.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in culture medium at 2x the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and untreated control wells.

    • Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).

    • Incubate for 2-4 hours at 37°C until intracellular purple crystals are visible under a microscope. [5]4. Solubilization and Measurement:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a 10% SDS in 0.01 M HCl solution) to each well. [5] * Mix thoroughly on an orbital shaker for 15 minutes to ensure all crystals are dissolved.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the viability percentage against the compound concentration to determine the IC₅₀ (the concentration that causes 50% inhibition of cell growth). [6]

Conclusion and Future Perspectives

The 7-substituted 5-azaspiro[2.4]heptane scaffold is a validated and powerful pharmacophore. Its rigid structure and well-defined stereochemical requirements have led to the successful development of best-in-class antibacterial agents and highly selective CNS modulators. The stereochemistry at the C7 position is a critical design element that profoundly influences biological activity, a lesson that should be applied to future drug design campaigns targeting other proteins.

While the anticancer potential of the specific 5-azaspiro[2.4]heptan-4-one core remains an open question, the promising cytotoxicity of related spiro-γ-lactam structures provides a compelling rationale for its exploration. Future research should focus on the synthesis and systematic screening of these compounds in oncology, paying close attention to stereochemical influences on activity and selectivity. The continued exploration of this unique spirocyclic core holds significant promise for the discovery of novel therapeutics across a range of diseases.

References

  • Odagiri, T., Inagaki, H., Sugimoto, Y., et al. (2013). Design, synthesis, and biological evaluations of novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens. Journal of Medicinal Chemistry, 56(5), 1974-83. [Link]

  • CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

  • Ye, Z., et al. (2011). Synthesis of (S)-7-Amino-5-azaspiro[2.4]heptane via Highly Enantioselective Hydrogenation of Protected Ethyl 1-(2-Aminoaceto)cyclopropanecarboxylates. The Journal of Organic Chemistry, 76(8), 2945-2948. [Link]

  • Odagiri, T., Inagaki, H., Sugimoto, Y., et al. (2013). Design, Synthesis, and Biological Evaluations of Novel 7-[7-Amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with Potent Antibacterial Activity against Respiratory Pathogens. Journal of Medicinal Chemistry, 56(5), 1974-1983. [Link]

  • Kimura, Y., et al. (1995). (Fluorocyclopropyl)quinolones. 2. Synthesis and stereochemical structure-activity relationships of chiral 7-(7-amino-5-azaspiro[2.4]heptan-5-yl). Journal of Medicinal Chemistry, 38(16), 3069-3074. [Link]

  • Di Fabio, R., et al. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(14), 4196-4201. [Link]

  • Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. [Link]

  • SEAFDEC/AQD. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. [Link]

  • El-Sofy, W. A., et al. (2017). Synthesis and Anticancer Activity of New 1-Thia-4-azaspiro[4.5]decane, Their Derived Thiazolopyrimidine and 1,3,4-Thiadiazole Thioglycosides. Molecules, 22(1), 143. [Link]

  • Tarasconi, P., et al. (2016). 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry, 59(18), 8549-8576. [Link]

  • Krawczyk, H., et al. (2008). A convenient synthesis and cytotoxic evaluation of N-unsubstituted α-methylene-γ-lactams. Bioorganic & Medicinal Chemistry, 16(12), 6479-6486. [Link]

  • Lages, A., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10, 989601. [Link]

  • Wagle, S., et al. (2023). Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. Journal of the Serbian Chemical Society, 88(6), 629-645. [Link]

  • Lages, A., et al. (2022). Unveiling a family of spiro-β-lactams with anti-HIV and antiplasmodial activity via phosphine-catalyzed [3+2] annulation of 6-alkylidene-penicillanates and allenoates. Frontiers in Chemistry, 10. [Link]

  • de Castro, S. L., et al. (2025). Stereoselective Cytotoxicity of Enantiopure 3,3-Dichloro-γ-lactams: Correlating In Vitro Activity with In Vivo Tolerability. Molecules, 30(1), 1. [Link]

  • Singh, P., et al. (2022). Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. International Journal of Pharmaceutical Sciences and Research, 13(10), 3862-3869. [Link]

Sources

The 5-Azaspiro[2.4]heptane Scaffold: A Technical Guide to Conformational Locking and Metabolic Stability

[1]

Executive Summary & Strategic Rationale

In modern drug discovery, the transition from flat, aromatic-heavy molecules to three-dimensional (Fsp3-rich) scaffolds is a critical strategy for improving clinical success rates.[1] The 5-azaspiro[2.4]heptane core represents a high-value structural motif in this domain.[1][2] It functions primarily as a rigidified bioisostere of proline , offering two distinct advantages over the parent amino acid:

  • Conformational Locking: The spiro-fused cyclopropane ring creates a high energy barrier against ring puckering, locking the pyrrolidine ring into a specific envelope conformation. This reduces the entropic penalty upon binding to a protein target.

  • Metabolic Blockade: In standard proline residues, the C4 position is a metabolic "hotspot" susceptible to oxidative metabolism (hydroxylation). The quaternary spiro-carbon at this position eliminates abstractable protons, significantly extending half-life (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ).
    

This scaffold is most notably validated by Ledipasvir (Harvoni®), a blockbuster HCV NS5A inhibitor, where the 5-azaspiro[2.4]heptane moiety (specifically the 4-spirocyclopropyl proline variant) is essential for potency and oral bioavailability.[1]

Structural & Physicochemical Analysis[3][4][5]

The 5-azaspiro[2.4]heptane core is defined by a pyrrolidine ring sharing a single carbon atom (C3 of the pyrrolidine, or C4 depending on numbering convention) with a cyclopropane ring.[1]

Numbering and Nomenclature

To ensure reproducibility, we use the specific numbering found in medicinal chemistry literature (e.g., Ledipasvir intermediates):

  • System: 5-azaspiro[2.4]heptane.[1][2][3][4][5][6][7]

  • Nitrogen Position: Position 5.

  • Carboxyl Handle: Typically at Position 6 (mimicking the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    -carbon of proline).
    
  • Spiro Junction: Position 3 (relative to the small ring) or typically referred to as C4-spiro proline in peptide chemistry.[1]

The Thorpe-Ingold Effect vs. Spiro-Constraint

Unlike a gem-dimethyl group, which relies on the Thorpe-Ingold effect to bias conformation via steric bulk, the spiro-cyclopropane induces a vectorial constraint . The bond angles of the cyclopropane (

Table 1: Physicochemical Comparison

FeatureNative Prolinegem-Dimethyl Proline5-Azaspiro[2.4]heptane
Conformation Flexible (C

-endo/exo flux)
BiasedLocked (Rigid Envelope)
Metabolic Liability High (C4 Hydroxylation)Low (Steric Shield)Null (No C-H bonds)
Lipophilicity LowHigh (+2 Methyls)Moderate (Compact Fsp3)
Entropy Penalty High (upon binding)ModerateMinimal

Decision Logic & Design Pathway

The following diagram illustrates the decision matrix for deploying this scaffold in a lead optimization campaign.

DesignLogicStartLead Compound(Contains Proline/Pyrrolidine)Problem1Problem: Metabolic Instability(C4 Oxidation)Start->Problem1Problem2Problem: Low Potency(High Entropic Penalty)Start->Problem2Solution1Attempt: gem-DimethylProblem1->Solution1Solution2Deploy: 5-azaspiro[2.4]heptaneProblem1->Solution2Direct RouteProblem2->Solution1Eval1Result: Steric Clash?Lipophilicity too high?Solution1->Eval1Eval1->Solution2If YesMechanismMechanism:1. Removes C4 Protons2. Locks Ring Pucker3. Maintains VectorSolution2->MechanismOutcomeOutcome:Improved t1/2Increased Potency (Kd)Mechanism->Outcome

Figure 1: Decision logic for transitioning from standard proline to spirocyclic cores during Lead Optimization.

Validated Synthetic Protocol

The most robust route to the (S)-5-azaspiro[2.4]heptane-6-carboxylic acid core utilizes a Simmons-Smith cyclopropanation on a 4-methylene proline intermediate.[1] This route preserves the chirality of the ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

Reaction Scheme Visualization

SynthesisStep14-Hydroxy-L-Proline(Chiral Pool)Step2Boc-Protection &OxidationStep1->Step2Step34-KetoprolineIntermediateStep2->Step3Step4Wittig Olefination(Ph3P=CH2)Step3->Step4Step54-Methylene ProlineStep4->Step5Step6Simmons-Smith(Et2Zn, CH2I2)Step5->Step6Final5-azaspiro[2.4]heptaneScaffoldStep6->Final

Figure 2: Synthetic workflow from chiral pool material to the spirocyclic core.

Detailed Methodology

Target: (S)-1-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid (protected scaffold).[1]

Step 1: Preparation of 4-Methylene Proline

  • Start: trans-4-Hydroxy-L-proline. Protect Nitrogen (Boc) and Carboxyl (Methyl ester).[1]

  • Oxidation: Treat with Jones reagent or Swern conditions to generate the 4-ketoproline.

  • Olefination: React the ketone with methyltriphenylphosphonium bromide (Wittig reagent) and KHMDS in THF at -78°C to 0°C.

    • Note: Ensure anhydrous conditions; moisture kills the ylide.

    • Yield Check: Expect 70-80%. The product should be a clear oil.

Step 2: Cyclopropanation (The Critical Step) This step builds the spiro-ring. The Furukawa modification of the Simmons-Smith reaction is preferred for safety and reproducibility over the Zn-Cu couple.

  • Reagents: Diethylzinc (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    , 1.0 M in hexanes), Diiodomethane (
    
    
    ), 4-methylene proline intermediate.
  • Solvent: Dichloromethane (DCM), anhydrous.[1][8]

Protocol:

  • Setup: Flame-dry a 2-neck round bottom flask under Argon.

  • Solvent: Add anhydrous DCM (0.2 M concentration relative to substrate).

  • Reagent Formation: Cool to 0°C. Add ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     (5.0 equiv) dropwise. Caution: Pyrophoric.
    
  • Carbenoid Generation: Add

    
     (10.0 equiv) dropwise. A white precipitate may form. Stir for 15 minutes to form the active zinc carbenoid (
    
    
    ).
  • Addition: Add the 4-methylene proline substrate (dissolved in minimal DCM) dropwise.

  • Reaction: Allow to warm to room temperature and stir for 12–24 hours. Monitor by TLC (stain with KMnO4; the alkene spot will disappear).

  • Quench: Cool to 0°C. Carefully quench with saturated aqueous

    
    . Vigorous gas evolution will occur.
    
  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    .
    
  • Purification: Flash column chromatography (Hexanes/EtOAc).

Step 3: Saponification (Optional) If the free acid is required for coupling: Treat with LiOH in THF/Water (1:[1]1) at RT for 2 hours to hydrolyze the methyl ester.

Case Study: Ledipasvir (HCV)[1][6][12][13]

Context: Hepatitis C Virus (HCV) NS5A protein is a validated target for antiviral therapy.[1][3][9][10][11] Early inhibitors suffered from low potency against resistant variants and poor metabolic stability.

The Engineering Solution: Gilead scientists utilized the 5-azaspiro[2.4]heptane core (specifically the (S)-4-spirocyclopropyl proline) to link the benzimidazole moiety to the peptide backbone.[1]

Impact Analysis:

  • Potency: The spiro-ring locks the proline into a conformation that optimally positions the benzimidazole for pi-stacking interactions within the NS5A dimer interface.

  • PK Profile: The removal of the C4 hydrogens prevented oxidative metabolism, contributing to Ledipasvir's once-daily dosing regimen (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     hours).
    

References

  • Ledipasvir Discovery & Synthesis: Link, J. O., et al. (2014). "Discovery of ledipasvir (GS-5885): a potent, once-daily oral NS5A inhibitor for the treatment of hepatitis C virus infection."[1] Journal of Medicinal Chemistry.

  • Conformational Analysis of Spiro-Prolines: Fjelbye, K., et al. (2017).[1] "Practical Access to Conformationally Restricted

    
    -Prolines with 2,2-Spiro-Conjugation." Synlett.
    
    
  • General Synthesis of 5-azaspiro[2.4]heptane: Blanchard, N., et al. (2020).[1][3] "An Enantioselective Approach to 4-Substituted Proline Scaffolds: Synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid." Molecules.

  • Bioisosterism in Drug Design: Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry.

Introduction: The 5-Azaspiro[2.4]heptan-4-one Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 7-(methylamino)-5-azaspiro[2.4]heptan-4-one and its Core Scaffold for Drug Discovery Professionals

The 5-azaspiro[2.4]heptan-4-one core is a compelling structural motif in contemporary drug discovery. Its rigid, three-dimensional architecture provides a unique conformational constraint that can lead to enhanced binding affinity and selectivity for biological targets. This spirocyclic system, which features a cyclopropane ring fused to a pyrrolidinone, has been incorporated into a variety of biologically active molecules, demonstrating its potential across multiple therapeutic areas. Notably, derivatives of the 5-azaspiro[2.4]heptane scaffold have been investigated as potent orexin receptor antagonists for the treatment of sleep disorders and as novel agents in oncology.[1][2][3] The inherent chirality and dense functionality of this scaffold make it an attractive starting point for the development of new chemical entities with finely tuned pharmacological profiles.

This guide provides a comprehensive overview of 7-(methylamino)-5-azaspiro[2.4]heptan-4-one, a specific derivative of this important scaffold. While detailed experimental data for this particular compound is limited in the public domain, this document will leverage data from closely related analogs and established synthetic methodologies to provide a robust technical resource for researchers. We will cover the core molecular properties, a proposed synthetic pathway with detailed protocols, and the potential biological context for this intriguing molecule.

Core Compound Profile: 7-(methylamino)-5-azaspiro[2.4]heptan-4-one

The fundamental molecular properties of 7-(methylamino)-5-azaspiro[2.4]heptan-4-one are summarized below. These values are calculated based on its chemical structure, derived from the known structure of its parent amine, 7-amino-5-azaspiro[2.4]heptan-4-one.[4]

PropertyValueSource
Molecular Formula C7H12N2OCalculated
Monoisotopic Mass 140.09496 DaCalculated (Isomer:[5])
Average Molecular Weight 140.18 g/mol Calculated
Canonical SMILES CNC1C2(CC2)C(=O)NC1Predicted
InChI Key (Predicted)Not Available
CAS Number Not AssignedNot Available

Structure:

A 2D representation of 7-(methylamino)-5-azaspiro[2.4]heptan-4-one.

Predicted Physicochemical Properties

In the absence of experimental data, the following physicochemical properties are predicted for 7-(methylamino)-5-azaspiro[2.4]heptan-4-one. These predictions are based on computational models and data from structurally similar compounds.

PropertyPredicted ValueNotes
XlogP -0.8 to -1.2The introduction of the methyl group slightly increases lipophilicity compared to the parent amine. (Based on isomer:[5])
Topological Polar Surface Area (TPSA) ~58 ŲThe presence of two nitrogen atoms and a carbonyl group contributes to a moderate TPSA.
Hydrogen Bond Donors 2The secondary amine and the lactam nitrogen can act as hydrogen bond donors.
Hydrogen Bond Acceptors 2The carbonyl oxygen and the secondary amine nitrogen can act as hydrogen bond acceptors.
Rotatable Bonds 1The bond between the methyl group and the nitrogen is rotatable.
pKa (most basic) 8.5 - 9.5The secondary amine is the most basic site.

Proposed Synthesis and Experimental Protocols

A plausible synthetic route to 7-(methylamino)-5-azaspiro[2.4]heptan-4-one can be envisioned starting from the parent amine, 7-amino-5-azaspiro[2.4]heptan-4-one. The following workflow outlines a reductive amination approach, a common and effective method for the methylation of primary amines.

G A 7-Amino-5-azaspiro[2.4]heptan-4-one B Intermediate Imine A->B Formaldehyde, MeOH C 7-(methylamino)-5-azaspiro[2.4]heptan-4-one B->C Sodium borohydride (NaBH4)

Proposed synthetic workflow for 7-(methylamino)-5-azaspiro[2.4]heptan-4-one.

Experimental Protocol: Reductive Amination

Objective: To synthesize 7-(methylamino)-5-azaspiro[2.4]heptan-4-one from 7-amino-5-azaspiro[2.4]heptan-4-one.

Materials:

  • 7-amino-5-azaspiro[2.4]heptan-4-one (1.0 eq)

  • Formaldehyde (37% in H2O, 1.1 eq)

  • Sodium borohydride (NaBH4, 1.5 eq)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

  • Ethyl acetate/Methanol solvent system

Procedure:

  • Imine Formation:

    • To a solution of 7-amino-5-azaspiro[2.4]heptan-4-one (1.0 eq) in methanol (0.2 M), add formaldehyde (1.1 eq) dropwise at 0 °C.

    • Stir the reaction mixture at room temperature for 2 hours. Monitor the formation of the imine intermediate by thin-layer chromatography (TLC) or LC-MS.

  • Reduction:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 4 hours.

  • Work-up:

    • Quench the reaction by the slow addition of water at 0 °C.

    • Concentrate the mixture under reduced pressure to remove most of the methanol.

    • Partition the residue between dichloromethane and saturated aqueous sodium bicarbonate.

    • Separate the layers and extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a gradient of methanol in ethyl acetate to afford the desired 7-(methylamino)-5-azaspiro[2.4]heptan-4-one.

Self-Validation: The success of the synthesis can be validated at each stage. Imine formation can be confirmed by the disappearance of the starting amine spot on TLC and the appearance of a new, less polar spot. The final product can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

Potential Applications and Biological Context

While the specific biological activity of 7-(methylamino)-5-azaspiro[2.4]heptan-4-one has not been reported, the broader class of 5-azaspiro[2.4]heptane derivatives has shown significant promise in several therapeutic areas.

  • Neuroscience: The 5-azaspiro[2.4]heptane scaffold has been identified as a potent core for orexin receptor antagonists.[1] Orexin signaling is crucial for regulating wakefulness, and antagonists are being developed for the treatment of insomnia and other sleep disorders. The conformational rigidity of the spirocyclic system can contribute to high-affinity binding to these G-protein coupled receptors.

  • Oncology: Various spirocyclic compounds, including those with azaspiro motifs, have been investigated for their anticancer properties.[2][3] These compounds can target a range of cellular pathways involved in cancer progression. The unique three-dimensional shape of the 5-azaspiro[2.4]heptan-4-one core may allow for novel interactions with protein targets that are challenging to address with more traditional, planar molecules.

The introduction of a methylamino group at the 7-position could modulate the compound's physicochemical properties, such as its polarity and basicity, which in turn could influence its pharmacokinetic profile and target engagement.

Characterization and Analytical Methods

A comprehensive characterization of the synthesized 7-(methylamino)-5-azaspiro[2.4]heptan-4-one would involve the following analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Would be used to confirm the presence of the methyl group (a singlet integrating to 3H), the protons on the cyclopropane and pyrrolidinone rings, and the NH protons.

    • ¹³C NMR: Would confirm the total number of carbon atoms and the presence of the carbonyl carbon, the spiro carbon, and the carbons of the cyclopropane and pyrrolidinone rings.

  • Mass Spectrometry (MS):

    • High-Resolution Mass Spectrometry (HRMS): Would be used to determine the exact mass of the molecule, confirming the elemental composition of C7H12N2O.

  • Chromatography:

    • High-Performance Liquid Chromatography (HPLC): Would be used to assess the purity of the final compound.

Conclusion

7-(methylamino)-5-azaspiro[2.4]heptan-4-one represents an intriguing yet underexplored molecule within the medicinally relevant class of azaspirocycles. This technical guide provides a foundational understanding of its core properties, a plausible and detailed synthetic route, and a discussion of its potential applications based on the established biological activities of the 5-azaspiro[2.4]heptane scaffold. The information presented herein is intended to empower researchers and drug development professionals to further investigate this and related compounds, potentially leading to the discovery of novel therapeutics.

References

  • PubChem. (n.d.). 7-amino-5-methyl-5-azaspiro[2.4]heptan-4-one. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (2013). Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 23(9). Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 7-((7S)-7-Amino-7-methyl-5-azaspiro(2.4)heptan-5-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 7-amino-5-methyl-5-azaspiro[2.4]heptan-4-one (C7H12N2O). Retrieved February 15, 2026, from [Link]

  • Inxight Drugs. (n.d.). 7-METHYL-5-OXA-6-AZASPIRO(2.4)HEPT-6-EN-4-ONE. Retrieved February 15, 2026, from [Link]

  • ResearchGate. (n.d.). SYNTHESIS AND BIOLOGICAL SCREENING OF NEW AZASPIRO[1][5] HEPTANECARBOXYLATE DERIVATIVES. Retrieved February 15, 2026, from [Link]

  • CompTox Chemicals Dashboard, EPA. (n.d.). 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Retrieved February 15, 2026, from [Link]

  • PubChem. (n.d.). 5-Azaspiro(2.4)heptane. Retrieved February 15, 2026, from [Link]

  • CompTox Chemicals Dashboard, EPA. (n.d.). 7-[(Phenylmethyl)amino]-5-azaspiro[2.4]heptan-4-one. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 7-amino-5-azaspiro[2.4]heptan-4-one (C6H10N2O). Retrieved February 15, 2026, from [Link]

  • Chemsrc. (n.d.). 5-azaspiro[2.4]heptan-4-one. Retrieved February 15, 2026, from [Link]

  • Google Patents. (n.d.). US20230399313A1 - Biological activities of 5-(2-(4-(4-fluoro-2-methyl-1h-indol-5-yloxy)-6-methoxyquinolin-7-yloxy)ethyl)-5-azaspiro[2.4]-heptan-7-ol crystalline, phosphoric acid salt and its enantiomers.
  • Semantic Scholar. (2022). Synthesis of 1-Azaspiro[5][6]-7-decen-2-one from L-Asparagine and L-Aspartic Acid. Heterocycles. Retrieved February 15, 2026, from [Link]

  • Heterocycles. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Retrieved February 15, 2026, from [Link]

  • MDPI. (2022). Biological Evaluation of 3-Azaspiro[Bicyclo[3.1.0]Hexane-2,5′-Pyrimidines] as Potential Antitumor Agents. International Journal of Molecular Sciences. Retrieved February 15, 2026, from [Link]

  • PubChemLite. (n.d.). 5-azaspiro[2.4]heptan-4-one (C6H9NO). Retrieved February 15, 2026, from [Link]

Sources

Strategic Patent Landscape: Azaspiro[2.4]heptan-4-one Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative analysis of the azaspiro[2.4]heptan-4-one scaffold, prioritizing synthetic utility, therapeutic application, and patent intelligence.

Executive Summary: The Fsp³ Shift

In modern drug discovery, the "escape from flatland" is more than a trend; it is a pharmacokinetic necessity. The azaspiro[2.4]heptan-4-one scaffold represents a high-value chemical estate, offering a rigidified spirocyclic core that enhances fraction of saturated carbon (Fsp³) character without excessive molecular weight gain.

This guide analyzes the patent landscape of this scaffold, identifying it not merely as a structural curiosity but as a linchpin in two major therapeutic classes: HCV NS5A inhibitors (specifically as precursors to Ledipasvir analogs) and Dopamine D3 receptor antagonists . We will dissect the synthetic methodologies that circumvent common steric barriers and map the biological rationale driving its IP dominance.

Structural Analysis & Chemical Space

The azaspiro[2.4]heptan-4-one core consists of a cyclopropane ring spiro-fused to a pyrrolidinone (gamma-lactam) system.

  • Conformational Restriction: Unlike gem-dimethyl groups, the spiro-cyclopropyl moiety locks the pyrrolidine ring into a specific envelope conformation, reducing the entropic penalty upon binding to target proteins.

  • Metabolic Stability: The cyclopropyl group protects the adjacent carbons from metabolic oxidation (CYP450), a common failure point for standard alkyl chains.

  • Vectorial Projection: The spiro-fusion orients substituents at the 6- and 7-positions (using [2.4] numbering) into defined vectors, critical for exploring deep hydrophobic pockets in enzymes like NS5A or GPCRs.

Therapeutic Applications & Case Studies

Antiviral Dominance: HCV NS5A Inhibitors

The most commercially significant application of the azaspiro[2.4] system lies in the synthesis of Ledipasvir (Harvoni) and its analogs. Patents assigned to Enanta Pharmaceuticals and Gilead Sciences utilize the 5-azaspiro[2.4]heptane-6-carboxylic acid (a "spiro-proline") to rigidify the linker region of NS5A inhibitors.

  • Mechanism: The spiro-proline mimics the turn structure of the peptide backbone, positioning the antiviral pharmacophore to disrupt the replication complex formation.

  • Key Patent: US Patent 8,927,739 (Enanta) describes the scalable synthesis of these cores, highlighting their superiority over standard proline derivatives in potency (picomolar range).

CNS Selectivity: Dopamine D3 Antagonists

Aptuit and Indivior have patented 1,2,4-triazolyl 5-azaspiro[2.4]heptanes as selective Dopamine D3 receptor antagonists for treating substance use disorders.

  • The Challenge: D3 antagonists often suffer from poor selectivity against the hERG potassium channel (cardiotoxicity risk) or the closely related D2 receptor.

  • The Solution: The spiro[2.4] core provides a distinct vector for the "primary pharmacophore" (binding the aspartate) relative to the "secondary pharmacophore" (interacting with the extracellular loop), improving D3/hERG selectivity ratios to >100-fold.

Visualization: Dopamine D3 Signaling Pathway

The following diagram illustrates the G-protein coupled signaling pathway modulated by these antagonists.

D3_Signaling Figure 1: Dopamine D3 Receptor Signaling Pathway. Azaspiro antagonists block Gi/o-mediated inhibition of Adenylyl Cyclase. Ligand Dopamine / Agonist D3R Dopamine D3 Receptor (Gi/o coupled) Ligand->D3R Activates Antagonist Azaspiro[2.4] Antagonist Antagonist->D3R Blocks Gi G-protein (Gi/o) D3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ERK ERK1/2 Phosphorylation Gi->ERK Activates (G-beta-gamma) cAMP cAMP Levels AC->cAMP Reduces PKA Protein Kinase A cAMP->PKA Downregulates Effect Gene Transcription / Neuronal Plasticity PKA->Effect ERK->Effect

Synthetic Architectures (The "How")

Two primary routes exist in the patent literature. For high-value medicinal chemistry, Route A (Simmons-Smith Cyclopropanation) is the industry standard for chiral purity.

Protocol A: Simmons-Smith Cyclopropanation (Industrial Standard)

Derived from Enanta Pharmaceuticals Patent US 8,927,739.

Objective: Synthesis of (S)-5-(tert-butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid.

Reagents:

  • Starting Material: N-Boc-4-methylene-L-proline methyl ester.

  • Cyclopropanating Agent: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ).
  • Solvent: Toluene or Dichloromethane (DCM).

Step-by-Step Methodology:

  • Carbenoid Formation: In a flame-dried reactor under Argon, cool

    
     equiv of 
    
    
    
    (1.0 M in hexanes) to 0°C. Slowly add
    
    
    equiv of trifluoroacetic acid (TFA) to activate the zinc species (optional but recommended for reactivity). Stir for 20 min.
  • Addition: Add

    
     equiv of 
    
    
    
    dropwise, maintaining temperature < 5°C. Stir for 20 min to form the active iodomethylzinc carbenoid.
  • Cyclopropanation: Add the N-Boc-4-methylene-L-proline methyl ester (

    
     equiv) dissolved in anhydrous toluene. Allow the reaction to warm to room temperature (RT) and stir for 12-16 hours.
    
    • Critical Control Point: The reaction is highly exothermic. Monitor internal temperature strictly.

  • Quench: Quench carefully with saturated aqueous

    
    . The zinc salts will form a thick precipitate.
    
  • Workup: Filter through Celite to remove zinc salts. Extract the filtrate with Ethyl Acetate (3x).[1] Wash combined organics with brine, dry over

    
    , and concentrate.[2]
    
  • Hydrolysis (Optional): To obtain the free acid, treat the ester with

    
     in 
    
    
    
    (1:1) at RT for 4 hours. Acidify to pH 3 with 1N HCl and extract.
Visualization: Synthetic Workflow

The following diagram maps the critical steps in the Simmons-Smith route.

Synthesis_Route Figure 2: Industrial Synthesis Route via Simmons-Smith Cyclopropanation. Start 4-Hydroxy-L-Proline Inter1 N-Boc-4-Methylene Proline Start->Inter1 Oxidation & Wittig Product 5-Azaspiro[2.4]heptane Scaffold Inter1->Product Cyclopropanation Reagent Et2Zn / CH2I2 (Simmons-Smith) Reagent->Product Ledipasvir HCV Inhibitors (Ledipasvir) Product->Ledipasvir Peptide Coupling

Quantitative Data Summary

The following table summarizes the potency and selectivity of key azaspiro[2.4]heptane derivatives as reported in the Journal of Medicinal Chemistry (2016) and relevant patent data.

Compound IDCore StructureTargetActivity (pKi / IC50)Selectivity (vs hERG)Assignee
Cmpd 21 1,2,4-triazolyl-5-azaspiro[2.4]Dopamine D3pKi = 8.2180-foldAptuit / Indivior
Cmpd 35 Pyrazolyl-5-azaspiro[2.4]Dopamine D3pKi = 9.10>150-foldAptuit / Indivior
Interm-1 5-azaspiro[2.4]-6-carboxylic acidHCV NS5APicomolar (EC50)N/A (Synthetic Intermediate)Enanta / Gilead

Interpretation: The substitution of the standard pyrrolidine with the azaspiro[2.4] system in D3 antagonists (Cmpd 35) resulted in a significant improvement in metabolic stability and a reduction in hERG liability compared to flexible analogs.

References

  • Processes for the preparation of 5-azaspiro[2.4]heptane-6-carboxylic acid and its derivatives.
  • 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. Source: Journal of Medicinal Chemistry, 2016, 59(18), 8549–8576.[3] URL:[Link]

  • Synthesis and biological screening of new azaspiro[2.4]heptanecarboxylate derivatives. Source: ResearchGate (Abstract/Snippet).[4] URL:[Link]

  • PubChem Compound Summary for CID 21923103: 5-Azaspiro[2.4]heptane. Source: National Center for Biotechnology Information (2025). URL:[Link]

Sources

Methodological & Application

using 7-(methylamino)-5-azaspiro[2.4]heptan-4-one as a quinolone intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Topic: 7-(Methylamino)-5-azaspiro[2.4]heptan-4-one: A Novel Spirocyclic Intermediate for the Synthesis of Advanced Fluoroquinolone Antibacterials

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The relentless evolution of antibiotic resistance necessitates the development of novel antibacterial agents with improved potency, expanded spectra of activity, and enhanced safety profiles. Fluoroquinolones remain a cornerstone of antibacterial therapy, and their efficacy is critically modulated by the substituent at the C-7 position.[1][2] This document provides a detailed technical guide on the application of 7-(methylamino)-5-azaspiro[2.4]heptan-4-one, a unique spirocyclic amine, as a key intermediate in the synthesis of next-generation fluoroquinolones. The introduction of this strained, three-dimensional spirocyclic scaffold is a strategic approach to enhance interactions with bacterial DNA gyrase and topoisomerase IV, potentially overcoming existing resistance mechanisms and improving pharmacokinetic properties.[3][4][5][6]

Introduction: The Strategic Value of C-7 Spirocyclic Amines

The core structure of quinolone antibiotics offers a versatile platform for modification. The amine substituent at the C-7 position is paramount, directly influencing the drug's antibacterial spectrum, potency, and penetration into bacterial cells.[2][7] While traditional C-7 substituents like piperazine and pyrrolidine have led to successful drugs such as ciprofloxacin and moxifloxacin, they are also associated with known resistance mechanisms and off-target effects.[1][2]

The use of spirocyclic amines, such as 7-(methylamino)-5-azaspiro[2.4]heptan-4-one, represents a significant evolution in quinolone design.[6] The rigid, three-dimensional geometry of the spiro[2.4]heptane system offers several key advantages:

  • Novelty and Patentability: Provides access to new chemical space, enabling the development of proprietary compounds.

  • Enhanced Target Binding: The defined spatial arrangement of the amine can lead to more specific and potent interactions within the DNA-gyrase cleavage complex.[4]

  • Improved Physicochemical Properties: Spirocyclization can favorably modulate properties like solubility and metabolic stability compared to more flexible or planar analogs.[5]

  • Potential for Resistance Evasion: The unique shape may hinder bacterial efflux pumps or modifications that confer resistance to older fluoroquinolones.[2][4]

This guide details the synthesis and subsequent coupling of this promising intermediate to a fluoroquinolone core, providing researchers with the foundational knowledge to explore this advanced class of antibiotics.

Physicochemical Properties of the Intermediate

A thorough understanding of the intermediate's properties is crucial for reaction optimization and formulation development.[8] The following table summarizes key predicted physicochemical parameters for 7-(methylamino)-5-azaspiro[2.4]heptan-4-one.

PropertyPredicted ValueSignificance in Synthesis & Drug Design
Molecular Formula C₇H₁₂N₂OProvides the basis for molecular weight and elemental analysis.
Molecular Weight 140.18 g/mol Essential for stoichiometric calculations in reaction protocols.
XlogP -1.1Indicates high hydrophilicity, suggesting good solubility in polar protic solvents but potentially lower passive membrane permeability.[8][9]
Topological Polar Surface Area (TPSA) 41.5 ŲA moderate TPSA suggests a balance between solubility and the ability to cross biological membranes.
Hydrogen Bond Donors 1The secondary amine is the primary site for hydrogen bonding and nucleophilic attack.
Hydrogen Bond Acceptors 2The carbonyl and tertiary amine can participate in hydrogen bonding, influencing solubility and target interaction.
pKa (Basic) ~7.8 (Predicted)The basicity of the secondary amine is critical for its nucleophilicity in the coupling reaction.

Note: Data is based on computational predictions for the isomeric structure 7-amino-5-methyl-5-azaspiro[2.4]heptan-4-one as a close proxy, sourced from PubChem.[9] Experimental verification is recommended.

Synthetic Workflow and Protocols

The synthesis of the target fluoroquinolone involves two primary stages: the construction of the spirocyclic intermediate and its subsequent coupling to the quinolone core.

G cluster_0 Part 1: Intermediate Synthesis cluster_1 Part 2: Quinolone Coupling (SNAr) A Cyclopropane-1,1-dicarboxylate B [3+2] Cycloaddition A->B C Amidation & Reduction B->C D 7-(Methylamino)-5- azaspiro[2.4]heptan-4-one C->D F Nucleophilic Aromatic Substitution D->F Coupling Reagent E Fluoroquinolone Core (e.g., Ciprofloxacin Core) E->F G Final Quinolone Product F->G

Caption: General workflow for the synthesis and application of the spirocyclic intermediate.

Protocol 1: Representative Synthesis of 7-(Methylamino)-5-azaspiro[2.4]heptan-4-one

This protocol is a proposed route based on established methodologies for constructing similar azaspirocyclic systems, such as [3+2] cycloadditions.[10]

Objective: To synthesize the spirocyclic amine intermediate.

Materials:

  • Diethyl cyclopropane-1,1-dicarboxylate

  • N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine

  • Trifluoroacetic acid (TFA)

  • Palladium on carbon (10% Pd/C)

  • Methylamine solution

  • Solvents: Dichloromethane (DCM), Methanol (MeOH), Tetrahydrofuran (THF)

  • Standard glassware and purification apparatus (rotary evaporator, chromatography column)

Step-by-Step Procedure:

  • Step 1: Spirocyclic Core Formation via [3+2] Cycloaddition

    • Rationale: This step establishes the key 5-azaspiro[2.4]heptane core. The azomethine ylide generated in situ reacts with the activated alkene of the cyclopropane diester.

    • In a nitrogen-flushed flask, dissolve diethyl cyclopropane-1,1-dicarboxylate (1.0 eq) and N-(methoxymethyl)-N-(trimethylsilylmethyl)benzylamine (1.1 eq) in anhydrous DCM.

    • Cool the solution to 0 °C and add trifluoroacetic acid (0.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated sodium bicarbonate solution and extract the organic layer. Dry over Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography to yield the protected spirocyclic diester.

  • Step 2: Deprotection and Lactam Formation

    • Rationale: The benzyl protecting group is removed via hydrogenolysis, and subsequent treatment with methylamine will facilitate amidation and cyclization to the desired lactam.

    • Dissolve the product from Step 1 in methanol and add 10% Pd/C (5 mol%).

    • Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon or Parr shaker) for 4-6 hours.

    • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

    • Dissolve the resulting crude amine in THF and add an excess of methylamine solution (e.g., 40% in H₂O, 3.0 eq).

    • Heat the reaction to 60 °C for 24 hours to drive the amidation and lactam formation.

    • Cool the reaction, concentrate to remove THF, and perform an aqueous workup. Purify the final product, 7-(methylamino)-5-azaspiro[2.4]heptan-4-one, by column chromatography.

Protocol 2: Coupling of the Intermediate to a Fluoroquinolone Core

Objective: To perform a nucleophilic aromatic substitution (SNAr) reaction to attach the spirocyclic amine to the C-7 position of a fluoroquinolone nucleus.

Materials:

  • 1-Cyclopropyl-6,7-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Ciprofloxacin Core)

  • 7-(Methylamino)-5-azaspiro[2.4]heptan-4-one (from Protocol 1)

  • Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)

  • Dimethyl sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP)

  • Hydrochloric acid (HCl) for salt formation/purification

Step-by-Step Procedure:

  • Reaction Setup:

    • To a dry flask, add the fluoroquinolone core (1.0 eq), 7-(methylamino)-5-azaspiro[2.4]heptan-4-one (1.2 eq), and potassium carbonate (2.5 eq).

    • Rationale: K₂CO₃ acts as a base to deprotonate the secondary amine of the intermediate, increasing its nucleophilicity. An excess is used to drive the reaction forward.

    • Add anhydrous DMSO to the flask to dissolve the reactants.

    • Rationale: DMSO is a polar aprotic solvent that is ideal for SNAr reactions, as it can solvate the cation but not the nucleophile, enhancing reactivity.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting fluoroquinolone core is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and pour it into a beaker of cold water.

    • Adjust the pH to ~7 using 1M HCl. A precipitate of the crude product should form.

    • Filter the solid, wash with water, and then with a small amount of cold diethyl ether or ethanol to remove impurities.

    • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by preparative HPLC to yield the final, highly pure fluoroquinolone product.

Mechanism of Action: How Spirocycles Enhance Quinolone Activity

Fluoroquinolones exert their bactericidal effect by inhibiting two essential bacterial type II topoisomerases: DNA gyrase and topoisomerase IV.[1][3][11] These enzymes are responsible for managing DNA supercoiling during replication.[3] Quinolones trap them in a state where they have cleaved the DNA but cannot reseal it, leading to double-strand breaks and cell death.[4]

The C-7 substituent, in this case, the spirocyclic amine, does not directly bind to the DNA. Instead, it protrudes from the quinolone core and is believed to form key interactions with the enzyme itself and the water-metal ion bridge within the enzyme's active site. The rigid and defined 3D structure of the 7-(methylamino)-5-azaspiro[2.4]heptan-4-one moiety can optimize these interactions, enhancing the stability of the drug-enzyme-DNA ternary complex.

cluster_0 Bacterial Cell cluster_1 Inhibition Complex Quinolone Quinolone Drug (with Spirocycle) Gyrase DNA Gyrase / Topoisomerase IV Quinolone->Gyrase:f0 Complex Gyrase Quinolone Cleaved DNA Gyrase:f0->Complex:g DNA Bacterial DNA DNA->Complex:d Result Double-Strand Breaks & Cell Death Complex->Result Stabilization of Cleavage Complex

Caption: Mechanism of fluoroquinolone action enhanced by the C-7 spirocyclic substituent.

Troubleshooting Guide for the SNAr Coupling Reaction

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Base is not strong enough or has degraded. 3. Intermediate is not sufficiently nucleophilic.1. Increase reaction temperature to 100-120 °C. 2. Use fresh, anhydrous K₂CO₃ or switch to a stronger, non-nucleophilic organic base like DBU. 3. Ensure the intermediate is pure and free of acidic impurities.
Formation of Side Products 1. Reaction temperature is too high, causing decomposition. 2. Presence of water in the reaction. 3. Dimerization of the quinolone core.1. Lower the reaction temperature and increase the reaction time. 2. Use anhydrous solvents and reagents. Dry glassware thoroughly. 3. Ensure a slight excess (1.1-1.2 eq) of the spirocyclic amine is used.
Difficult Purification 1. Product is highly soluble in the workup solvent. 2. Persistent DMSO in the final product.1. After pH adjustment, extract with a suitable organic solvent (e.g., DCM or EtOAc) instead of relying on precipitation. 2. After workup, wash the product extensively with water or perform a lyophilization step to remove residual DMSO.

Conclusion

7-(Methylamino)-5-azaspiro[2.4]heptan-4-one is a highly valuable and synthetically accessible intermediate for the development of advanced fluoroquinolone antibiotics. Its unique spirocyclic structure offers a compelling strategy to enhance antibacterial potency and potentially circumvent common resistance pathways. The protocols and technical insights provided herein serve as a robust starting point for researchers and drug development professionals aiming to innovate within this critical class of antibacterial agents.

References

  • Crumplin, G. C., & Smith, J. T. (1984). Mechanism of Action of Quinolones. PubMed. Available at: [Link]

  • Martínez-Martínez, L., & Rodríguez-Martínez, J. M. (2007). Mechanism of action of and resistance to quinolones. FEMS Microbiology Letters. Available at: [Link]

  • Bálint, M., et al. (2023). Synthesis and Antibacterial Evaluation of Ciprofloxacin Congeners with Spirocyclic Amine Periphery. MDPI. Available at: [Link]

  • Pharma Me easy. (2020). Quinolones Mechanism of action. YouTube. Available at: [Link]

  • Aldred, K. J., et al. (2014). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. Available at: [Link]

  • Pham, T. D. M., et al. (2019). Quinolone antibiotics. RSC Medicinal Chemistry. Available at: [Link]

  • Ramharter, J., et al. (2017). One-step synthesis of saturated spirocyclic N-heterocycles with stannyl amine protocol (SnAP) reagents and ketones. PubMed. Available at: [Link]

  • Li, J., et al. (2022). Practical synthesis of quinolone drugs via a novel TsCl-mediated domino reaction sequence. Green Chemistry. Available at: [Link]

  • U.S. EPA. CompTox Chemicals Dashboard. 7-(7-Amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-(2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Available at: [Link]

  • PubChemLite. 7-amino-5-methyl-5-azaspiro[2.4]heptan-4-one. Available at: [Link]

  • Stepan, A. F., et al. (2012). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]

  • PubChem. 7-((7S)-7-Amino-7-methyl-5-azaspiro(2.4)heptan-5-yl)-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-8-methoxy-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. Available at: [Link]

  • Culbertson, T. P., et al. (1990). Quinolone antibacterial agents substituted at the 7-position with spiroamines. Synthesis and structure-activity relationships. Journal of Medicinal Chemistry. Available at: [Link]

  • Fiveable. Physicochemical properties | Medicinal Chemistry Class Notes. Available at: [Link]

  • Iannelli, P., & Pisani, L. (2024). Editorial for Special Issue “Advances in Drug Discovery and Synthesis”. MDPI. Available at: [Link]

  • PDB-101. Fluoroquinolones. Available at: [Link]

  • Ploypradith, P., et al. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Heterocycles. Available at: [Link]

  • Ploypradith, P. (2022). Synthesis of 1-Azaspiro[4][11]-7-decen-2-one from L-Asparagine and L-Aspartic Acid. Heterocycles. Available at: [Link]

  • Yathirajan, H. S., et al. (2012). 7-[(7S)-7-Azaniumyl-5-azaspiro[2.4]hept-5-yl]-8-chloro-6-fluoro-1-[(1S,2R)-2-fluorocyclopropyl]-4-oxo-1,4-dihydroquinoline-3-carboxylate methanol monosolvate. Acta Crystallographica Section E. Available at: [Link]

  • Zhang, Y., et al. (2023). Discovery of novel 2,3,4,5-tetrahydrospiro[benzo[c]azepine-1,1'-cyclohexan]-5-ol derivatives as PARP-1 inhibitors. Journal of Experimental & Clinical Cancer Research. Available at: [Link]

  • Bautista-Hernández, C. A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. The Journal of Organic Chemistry. Available at: [Link]

  • Hong, C. Y., et al. (1998). Methyloxime-substituted aminopyrrolidine: a new surrogate for 7-basic group of quinolone. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

Sources

Application Notes and Protocols: Cyclopropanation Methods for Azaspiro Ring Formation

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rising Prominence of Azaspirocycles in Medicinal Chemistry

In the landscape of modern drug discovery, there is an increasing emphasis on moving beyond flat, two-dimensional molecules to embrace complex three-dimensional structures.[1][2] This shift aims to enhance target specificity, improve physicochemical properties, and explore novel chemical space.[3][4] Within this paradigm, azaspirocycles—spirocyclic frameworks containing at least one nitrogen atom—have emerged as privileged scaffolds.[3][5] Their rigid, three-dimensional architecture offers precise conformational control, which can lead to improved solubility, metabolic stability, and target engagement compared to their non-spirocyclic counterparts.[4][5][6] The incorporation of a cyclopropane ring to form an azaspiro[n.2]alkane introduces a strained three-membered ring, further defining the spatial arrangement of substituents and often enhancing biological activity.[1][2] This guide provides an in-depth overview of key cyclopropanation methodologies for the synthesis of these valuable motifs.

Transition-Metal-Catalyzed Cyclopropanation of Exocyclic Alkenes

Transition-metal catalysis offers a powerful and versatile approach for the construction of azaspiro-cyclopropanes, particularly through the reaction of exocyclic alkenes with diazo compounds. Dirhodium(II) carboxylate complexes are especially effective in catalyzing the transfer of a carbene from a diazo compound to an alkene.[1][2]

Dirhodium(II)-Catalyzed [2+1] Cycloaddition

This method involves the reaction of an exocyclic alkene embedded in a nitrogen-containing ring with a diazo compound in the presence of a chiral dirhodium(II) catalyst. The catalyst facilitates the formation of a metal carbene intermediate, which then undergoes cyclopropanation with the alkene. The choice of the chiral ligands on the dirhodium catalyst is crucial for achieving high levels of enantioselectivity and diastereoselectivity.[1][2]

A notable example is the use of the dirhodium tetracarboxylate catalyst, Rh₂(p-PhTPCP)₄, which has demonstrated high efficacy in the enantioselective and diastereoselective cyclopropanation of various azacyclomethylidenes.[1][2] This catalyst has been shown to achieve high turnover numbers, making it suitable for scalable synthesis.[1]

Mechanism of Dirhodium(II)-Catalyzed Cyclopropanation:

The catalytic cycle begins with the reaction of the dirhodium(II) catalyst with the diazo compound to form a rhodium carbene intermediate, with the concomitant loss of dinitrogen. The exocyclic alkene then approaches the carbene complex. The stereochemical outcome of the reaction is determined by the chiral environment created by the ligands on the catalyst, which dictates the facial selectivity of the carbene transfer to the alkene. The cyclopropanation proceeds via a concerted mechanism, leading to the formation of the azaspirocycle and regeneration of the active catalyst.[1][2]

Diagram: Catalytic Cycle of Dirhodium(II)-Catalyzed Cyclopropanation

G Rh2(L*)4 Rh2(L*)4 Diazo Compound (R-CHN2) Diazo Compound (R-CHN2) Rh(II)-Carbene Intermediate Rh(II)-Carbene Intermediate Diazo Compound (R-CHN2)->Rh(II)-Carbene Intermediate Transition State Transition State Rh(II)-Carbene Intermediate->Transition State Exocyclic Alkene Exocyclic Alkene Exocyclic Alkene->Transition State Azaspirocycle Azaspirocycle Transition State->Azaspirocycle Rh2(L)4 Rh2(L)4 Azaspirocycle->Rh2(L)4 Catalyst Regeneration Rh2(L)4->Rh(II)-Carbene Intermediate - N2

Caption: Catalytic cycle for dirhodium-catalyzed azaspiro ring formation.

Data Presentation: Enantioselective Cyclopropanation of Symmetrical Azacyclomethylidenes

Substrate (Azacycle)Diazo CompoundCatalystYield (%)ee (%)Reference
4-MethylenepiperidineAryldiazoacetateRh₂(S-p-PhTPCP)₄74-9093-98[2]
3-MethylenazetidineAryldiazoacetateRh₂(S-p-PhTPCP)₄8095[2]
Azaspiro[3.3]heptane derivativeAryldiazoacetateRh₂(S-p-PhTPCP)₄good98[2]
Azaspiro[3.5]nonane derivativeAryldiazoacetateRh₂(S-p-PhTPCP)₄good90[2]
Tropane derivativeAryldiazoacetateRh₂(S-p-PhTPCP)₄8699[2]
Palladium-Catalyzed Intramolecular Aza-Heck Triggered C(sp³)–H Functionalization

A distinct and powerful strategy for constructing cyclopropane-fused N-heterocycles involves a palladium-catalyzed cascade reaction.[7][8] This approach utilizes an intramolecular aza-Heck-type cyclization of an N-(pentafluorobenzoyloxy)carbamate to generate an alkyl-Pd(II) intermediate. This intermediate then undergoes a C(sp³)–H palladation to form a palladacyclobutane, which subsequently reductively eliminates to yield the cyclopropane-fused azaspirocycle.[7][8] The site selectivity of the C(sp³)–H functionalization can be controlled to produce either ring-fused or spiro-fused systems.[7]

Mechanism of Palladium-Catalyzed Cascade Cyclopropanation:

  • Oxidative Addition: The Pd(0) catalyst undergoes oxidative addition to the N-O bond of the N-(pentafluorobenzoyloxy)carbamate to form an aza-Pd(II) intermediate.

  • Aza-Palladation: The intermediate undergoes an intramolecular aza-palladation of the alkene.

  • C(sp³)–H Palladation: The resulting alkyl-Pd(II) species engages in a C(sp³)–H palladation to form a palladacyclobutane intermediate.

  • Reductive Elimination: Reductive elimination from the palladacyclobutane releases the cyclopropane-fused product and regenerates the Pd(0) catalyst.[7][8]

Diagram: Palladium-Catalyzed Cascade for Azaspiro-cyclopropane Synthesis

G cluster_0 Catalytic Cycle Pd(0) Pd(0) Aza-Pd(II) Intermediate Aza-Pd(II) Intermediate Pd(0)->Aza-Pd(II) Intermediate Oxidative Addition N-O Substrate N-O Substrate N-O Substrate->Aza-Pd(II) Intermediate Alkyl-Pd(II) Intermediate Alkyl-Pd(II) Intermediate Aza-Pd(II) Intermediate->Alkyl-Pd(II) Intermediate Aza-Palladation Palladacyclobutane Palladacyclobutane Alkyl-Pd(II) Intermediate->Palladacyclobutane C(sp3)-H Palladation Palladacyclobutane->Pd(0) Reductive Elimination Cyclopropane Product Cyclopropane Product Palladacyclobutane->Cyclopropane Product

Caption: Simplified mechanism of Pd-catalyzed azaspiro-cyclopropane formation.

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction is a classic and reliable method for the cyclopropanation of alkenes.[9][10][11] It involves the use of an organozinc carbenoid, typically iodomethylzinc iodide (ICH₂ZnI), which is generated in situ from diiodomethane and a zinc-copper couple.[10] A significant advantage of the Simmons-Smith reaction is its stereospecificity; the configuration of the starting alkene is retained in the cyclopropane product.[10][11] The reaction is generally subject to steric effects, with cyclopropanation occurring on the less hindered face of the double bond.[10]

For the synthesis of azaspirocycles, the Simmons-Smith reaction can be applied to exocyclic alkenes on nitrogen-containing rings. The presence of a directing group, such as a hydroxyl or ether, proximal to the alkene can influence the stereochemical outcome of the reaction.[11][12]

Furukawa Modification:

A common modification of the Simmons-Smith reaction, known as the Furukawa modification, utilizes diethylzinc (Et₂Zn) in place of the zinc-copper couple.[10][13] This modification often leads to increased reactivity and can be advantageous for less reactive alkenes.[10]

Mechanism of Simmons-Smith Reaction:

The precise mechanism of the Simmons-Smith reaction is complex and not fully elucidated, but it is believed to proceed through a concerted "butterfly" transition state where the methylene group is delivered to the double bond from the zinc carbenoid.[9] This concerted mechanism accounts for the observed stereospecificity.

Diagram: Proposed Transition State for Simmons-Smith Cyclopropanation

Sources

Application Note: Peptide Coupling Strategies for Spiro-Amino Ketones

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Spiro-Amino Ketone Challenge

Spirocyclic scaffolds have become a cornerstone in modern medicinal chemistry, offering a solution to the "flatness" of traditional aromatic drug candidates. By increasing the fraction of


 hybridized carbons (

), these structures improve solubility and metabolic stability while providing novel vectors for receptor engagement.

However, spiro-amino ketones present a unique "perfect storm" of synthetic challenges for peptide coupling:

  • Steric Bulk: The quaternary spiro-center creates significant steric hindrance, shielding the amine nucleophile.

  • Electronic Deactivation: The ketone moiety, depending on its proximity (

    
     or 
    
    
    
    ), acts as an electron-withdrawing group (EWG), lowering the
    
    
    and nucleophilicity of the amine.
  • Conformational Rigidity: Unlike flexible aliphatic amines, spiro-amines cannot easily rotate to accommodate the trajectory of the incoming activated electrophile.

This guide moves beyond standard EDC/NHS chemistry to provide high-fidelity protocols for coupling these "stubborn" substrates.

Strategic Reagent Selection

The choice of coupling reagent must be matched to the specific steric profile of the spiro-amine. We categorize these into three tiers of reactivity.

TierSubstrate DifficultyRecommended SystemKey Advantage
1 Moderate (e.g., Spiro[3.3]heptane)HATU / HOAt High reactivity; 7-azabenzotriazole effect enhances kinetics.
2 High (e.g., Spiro[5.5]undecane)T3P® (Propylphosphonic Anhydride) Low epimerization; drives reaction to completion; easy workup.
3 Extreme (e.g.,

-amino spiro ketones)
Ghosez’s Reagent Generates highly reactive acid chlorides in situ under neutral conditions.
Visualization: Reagent Decision Matrix

The following flow diagram illustrates the logical progression for selecting the optimal coupling condition.

ReagentSelection Start Start: Spiro-Amino Ketone Coupling CheckSterics Assess Steric/Electronic Profile Start->CheckSterics Tier1 Tier 1: Moderate Hindrance (e.g., Distal Amine) CheckSterics->Tier1 Standard Tier2 Tier 2: High Hindrance (e.g., Proximal Ketone) CheckSterics->Tier2 Hindered Tier3 Tier 3: Extreme Hindrance (Low Nucleophilicity) CheckSterics->Tier3 Deactivated HATU Protocol A: HATU/DIEA (The Gold Standard) Tier1->HATU T3P Protocol B: T3P/Pyridine (The Scavenger) Tier2->T3P Ghosez Protocol C: Ghosez's Reagent (The Nuclear Option) Tier3->Ghosez HATU->T3P If Low Yield T3P->Ghosez If No Reaction

Figure 1: Decision matrix for selecting coupling reagents based on spiro-amine steric and electronic profiles.

Detailed Experimental Protocols

Protocol A: High-Efficiency HATU Coupling

Best for: Standard spiro-amines where the amine is not directly adjacent to the quaternary center.

Mechanism: HATU generates an O-7-azabenzotriazole active ester.[1][2] The pyridine nitrogen in the 7-position provides anchimeric assistance, stabilizing the transition state and accelerating the reaction by nearly two orders of magnitude compared to HBTU.

Procedure:

  • Activation: Dissolve the Carboxylic Acid (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.1 equiv) and DIEA (Diisopropylethylamine, 2.0 equiv).

  • Pre-activation (Critical): Stir for 3–5 minutes at room temperature. Note: Do not exceed 10 minutes to avoid guanidinylation of the amine.

  • Coupling: Add the Spiro-Amino Ketone (1.0–1.2 equiv).

  • Reaction: Stir at RT for 2–4 hours. Monitor by LCMS.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (x2), water (x1), and brine (x1).
    
Protocol B: T3P (Propylphosphonic Anhydride) Coupling

Best for: Highly hindered substrates and scale-up.[3] T3P acts as a water scavenger and exhibits very low epimerization rates.

Why T3P? Unlike HATU, T3P does not generate a potentially explosive byproduct (HOBt/HOAt). Its byproducts are water-soluble, simplifying purification.[3][4] It is particularly effective for spiro-amines because the cyclic anhydride structure of T3P is less bulky than the HATU/uronium complex, allowing it to penetrate the steric shield of the spiro ring.

Procedure:

  • Dissolution: Combine Carboxylic Acid (1.0 equiv) and Spiro-Amino Ketone (1.1 equiv) in EtOAc or 2-MeTHF (preferred for green chemistry).

  • Base Addition: Add Pyridine (3.0 equiv) or N-Methylmorpholine (NMM). Avoid DIEA if possible, as Pyridine acts as a superior nucleophilic catalyst with T3P.

  • Reagent Addition: Cool to 0°C. Add T3P (50% w/w solution in EtOAc, 1.5–2.0 equiv) dropwise.

  • Ramp: Allow to warm to RT and stir for 12–24 hours.

    • Optimization: If conversion is <50% after 12h, heat to 45°C. T3P is thermally stable.

  • Workup: Wash directly with water, 0.5M HCl (to remove pyridine), and

    
    .
    
Protocol C: The "Nuclear Option" – Ghosez’s Reagent

Best for: Extremely deactivated amines (e.g.,


-amino ketones) or when T3P/HATU fails.

Mechanism: Ghosez’s reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) converts the carboxylic acid into an acid chloride under strictly neutral conditions.[5] This avoids the harsh acidity of thionyl chloride (


) which can degrade sensitive spiro-ketals or ketones.

Procedure:

  • Acid Chloride Formation: Dissolve Carboxylic Acid (1.0 equiv) in anhydrous DCM. Add Ghosez’s Reagent (1.2 equiv). Stir at RT for 1 hour.

    • QC Check: Aliquot 50 µL into MeOH. Check LCMS for the corresponding methyl ester to confirm full activation.

  • Coupling: In a separate vessel, dissolve the Spiro-Amino Ketone (1.0 equiv) and DIEA (3.0 equiv) in DCM.

  • Combination: Add the activated acid chloride solution dropwise to the amine solution at 0°C.

  • Reaction: Warm to RT. Reaction is typically instantaneous (< 1 hour).

Troubleshooting & Quality Control

Common Failure Modes
ObservationRoot CauseRemediation
No Product (SM Remains) Extreme steric clash prevents active ester approach.Switch to Protocol C (Acid Chloride is the smallest electrophile).
Epimerization Over-activation or high base concentration.Switch to Protocol B (T3P) and use Pyridine instead of DIEA/TEA.
Guanidinylation (+99 Da) HATU reacted with amine faster than acid.Reduce pre-activation time; ensure Acid is fully dissolved before adding HATU.
LCMS Artifacts with Ketones

Be aware that spiro-amino ketones can form Schiff bases (imines) with primary amine impurities or even self-condense during MS analysis. Always verify purity via


H NMR, looking specifically for the diagnostic shift of the amide -NH proton (typically 

6.0–8.5 ppm).
Visualization: Troubleshooting Logic

Troubleshooting Issue Problem Detected CheckLCMS Analyze LCMS Issue->CheckLCMS Guanidine Mass +99 Da? (Guanidinylation) CheckLCMS->Guanidine NoRxn Only SM? (Steric Wall) CheckLCMS->NoRxn Racem Isomer Split? (Epimerization) CheckLCMS->Racem Fix1 Reduce Pre-activation Use T3P Guanidine->Fix1 Fix2 Use Ghosez Reagent (Acid Chloride) NoRxn->Fix2 Fix3 Lower Temp Switch to Collidine Racem->Fix3

Figure 2: Troubleshooting flow for common peptide coupling anomalies.

References

  • Spirocyclic Scaffolds in Medicinal Chemistry. Vertex Pharmaceuticals / J. Med. Chem. (2021).[5][6][7] Discusses the structural advantages and synthetic access to spiro-systems.

  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem. Detailed comparison of HATU, COMU, and T3P kinetics.

  • General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Pfizer / Org.[3] Lett. (2011). The definitive guide on T3P for hindered and sensitive substrates.

  • Development of a Total Telescoped Synthesis of a Renin Inhibitor... Using Ghosez’s Reagent. ACS / Org.[8] Process Res. Dev. (2014).[1][9][10] Demonstrates the use of Ghosez's reagent for sterically hindered amide bonds where HATU failed.

  • A Comparative Guide to HOAt and COMU for Difficult Peptide Couplings. BenchChem. Analysis of modern uronium reagents for sterically demanding sequences.

Sources

handling and storage of hygroscopic spiro-amine salts

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Spirocyclic amine scaffolds are increasingly prevalent in modern drug discovery due to their ability to increase fraction saturated carbon (


) and improve physicochemical properties compared to flat aromatic systems. However, the rigid, compact nature of these bases, when paired with common counter-ions (e.g., HCl, Mesylate), often results in salts with high lattice energy frustrations or amorphous character, leading to severe hygroscopicity and deliquescence. This guide provides a self-validating workflow for the handling, characterization (via Dynamic Vapor Sorption), and long-term storage of these sensitive materials to ensure data integrity during biological and physicochemical profiling.

Introduction: The Spiro-Amine Paradox

The shift from "flat" aromatic drug candidates to three-dimensional spirocyclic architectures is driven by the need to improve solubility and target selectivity—a concept widely known as "Escaping Flatland" [1]. While spiro-amines (e.g., spiro[3.3]heptanes, azaspiro[4.5]decanes) offer superior IP space and metabolic stability, their salt forms present unique handling challenges.

Unlike flexible alkyl amines that can adopt conformations to maximize lattice packing with a counter-ion, spiro-amines are rigid. This rigidity often leads to "packing frustration" in the crystal lattice. Consequently, these salts frequently precipitate as amorphous solids or metastable hydrates that avidly scavenge atmospheric water to lower their surface energy [2].

The Risks of Mismanagement:

  • Stoichiometric Error: A 5% water weight gain (common in <10 mins at 50% RH) introduces significant error in potency assays (IC50 shifts).

  • Chemical Instability: Absorbed water can catalyze hydrolysis of sensitive functional groups or induce disproportionation (salt reverting to free base + acid).

  • Physical Instability: Deliquescence (liquefaction) renders the material unweighable and unusable for solid-state formulation.

Mechanism of Hygroscopicity

Understanding how the salt captures water is critical for selecting the handling protocol.

  • Surface Adsorption: Water adheres to the particle surface (rapid, reversible).

  • Bulk Absorption (Amorphous): Water penetrates the disordered lattice, acting as a plasticizer (slow, often irreversible hysteresis).

  • Deliquescence: The critical relative humidity (CRH) is exceeded; the solid dissolves in its own sorbed water.[1]

MoistureMechanism Dry Dry Crystalline/Amorphous Salt Adsorption Surface Adsorption (Kinetic Phase) Dry->Adsorption Exposure to RH Absorption Bulk Absorption (Plasticization) Adsorption->Absorption Amorphous Phase Hydrate Stoichiometric Hydrate (New Crystal Form) Adsorption->Hydrate Crystalline Phase Transition Deliquescence Deliquescence (Solution Formation) Absorption->Deliquescence RH > CRH Hydrate->Deliquescence RH > CRH_hydrate

Figure 1: Pathways of moisture uptake in spiro-amine salts. Note that amorphous spiro-salts often bypass hydrate formation and move directly to bulk absorption and deliquescence.

Protocol 1: Analytical Characterization (DVS)

Before handling a new spiro-salt, you must determine its Critical Relative Humidity (CRH) . The gold standard method is Dynamic Vapor Sorption (DVS) [3].

Objective: Define the safe humidity window for handling.

Equipment: Surface Measurement Systems DVS or TA Instruments Q5000 SA. Sample: 5–10 mg of spiro-amine salt (do not grind if crystallinity is suspected; grinding induces amorphous defects).

Method Parameters:

Parameter Setting Rationale
Temperature 25°C Standard ambient reference.
Carrier Gas Nitrogen (200 sccm) Inert environment.

| Pre-heating | 0% RH for 60 mins | Establishes "Dry Mass" (


). Warning: Do not heat >40°C to avoid losing volatile counter-ions (e.g., Acetate). |
| Cycle  | 0% → 90% → 0% RH | Full sorption/desorption loop. |
| Step Size  | 10% RH | Standard resolution. Use 5% if deliquescence is suspected between 40-60%. |
| Equilibrium  |  dm/dt  < 0.002% per min | Ensures true equilibrium at each step. |

Data Interpretation (Self-Validating Step):

  • Hygroscopic: Mass increase > 2% at 80% RH.

  • Deliquescent: Exponential mass gain (vertical line) without reaching equilibrium. Action: Mark compound as "Glovebox Only".

  • Hysteresis: If Desorption curve does not overlay Sorption curve, the water is trapped in the bulk (amorphous) or a hydrate has formed.

Protocol 2: The "Dry Chain" Handling Workflow

For salts identified as hygroscopic (e.g., Spiro-amine HCl or Mesylate salts), standard benchtop weighing is forbidden. Use this "Weighing by Difference" protocol [4].

Tools Required:

  • Analytical Balance (5-place)

  • Nitrogen-purged Glovebox OR Glove Bag (if box unavailable)

  • Scintillation vials with PTFE-lined caps

  • Anti-static gun (spiro-salts are prone to static)

Step-by-Step Procedure:

  • Equilibration: Bring the storage container from the fridge/freezer to room temperature before opening. Opening a cold vial condenses atmospheric moisture instantly.

    • Validation: Wipe the vial exterior. If condensation appears, wait longer.

  • Taring (The "Difference" Method):

    • Place the closed source vial containing the bulk salt on the balance. Record Mass (

      
      ).
      
    • Open vial, use a clean spatula to transfer approximate amount to the destination vessel (e.g., volumetric flask).

    • Immediately recap the source vial.

    • Place the closed source vial back on the balance. Record Mass (

      
      ).
      
    • Calculated Mass =

      
      .
      
  • Dissolution: Add solvent to the destination vessel immediately. Once dissolved, the hygroscopicity issue is nullified (assuming the solvent is dry).

Why this works: You never weigh the hygroscopic solid directly on an open pan where it gains weight in real-time. You weigh the loss from the closed container.

DryChain cluster_0 Environment: Ambient Lab cluster_1 Environment: Dry Box / N2 Stream Step1 1. Warm Sample to RT (Sealed Desiccator) Step2 2. Weigh Source Vial (A) (Cap ON) Step1->Step2 Step3 3. Transfer Solid to Dest. (Rapid Open/Close) Step2->Step3 Step4 4. Reweigh Source Vial (B) (Cap ON) Step3->Step4 Step5 5. Calculate Mass (A - B) Step4->Step5 Step6 6. Dissolve Immediately Step5->Step6

Figure 2: The "Weighing by Difference" workflow minimizes exposure of the bulk solid to ambient humidity.

Storage and Packaging Strategy

Spiro-amine salts require a "Barrier-Desiccant" system. Glass vials alone are insufficient for long-term storage of deliquescent salts due to micro-leaks in screw caps.

Hierarchy of Protection:

Storage LevelPackaging ConfigurationRecommended For
Level 1 (Basic) Glass vial + Parafilm + Desiccant PackNon-hygroscopic salts (e.g., Tosylates).
Level 2 (High) HDPE Bottle + Induction Seal + Silica GelHygroscopic salts (HCl, Mesylates) in frequent use.
Level 3 (Critical) Heat-sealed Alu-Alu (Aluminium) PouchLong-term storage of deliquescent spiro-salts.

The "Double-Vial" Technique (Lab Scale):

  • Place the spiro-salt in a small 4mL vial (uncapped or loosely capped).

  • Place that vial inside a 20mL scintillation vial containing 2g of activated molecular sieves or silica gel.

  • Seal the outer 20mL vial tight and parafilm.

  • Store at 4°C.

Counter-ion Selection Note: If the HCl salt proves unmanageable (CRH < 30%), consider salt switching.

  • Avoid: HCl, TFA (often hygroscopic/volatile).

  • Prefer: Fumarate, Succinate, Tosylate (often form stable, non-hygroscopic lattices with rigid amines) [5].

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Surface Measurement Systems. (n.d.). Dynamic Vapor Sorption (DVS) Introduction and Method. Link

  • Mettler Toledo. (2023). Weighing Hygroscopic Substances: Best Practices. LabCompare Application Note. Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.). Wiley-VCH. (Standard industry reference for counter-ion selection).

Sources

Troubleshooting & Optimization

separation of cis and trans isomers of 7-substituted azaspiroheptanes

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Separation of 7-Substituted Azaspiroheptane Isomers

Executive Summary

The separation of cis and trans isomers in 7-substituted-2-azaspiro[3.3]heptanes is a frequent bottleneck in medicinal chemistry. These scaffolds, often used as bioisosteres for piperidines or morpholines, present unique challenges:

  • Low UV Activity: The saturated spirocyclic core lacks chromophores.

  • High Polarity: The secondary amine and potential polar substituents (e.g., -OH, -F) cause poor retention on standard C18.

  • Subtle Shape Selectivity: The "puckered" cyclobutane rings create geometric isomers with very similar solvodynamic radii.

This guide provides a self-validating workflow to resolve these isomers using Supercritical Fluid Chromatography (SFC) and High-Performance Liquid Chromatography (HPLC), followed by definitive structural assignment via NMR.

Module 1: Diagnostic & Detection (The "I Can't See It" Problem)

Q: My compound has no UV signal at 254 nm. How do I develop a method?

A: 7-substituted azaspiroheptanes are often UV-transparent. Relying on 210 nm or 220 nm often results in baseline noise from solvents (methanol/acetonitrile) masking your peaks.

Protocol: The "Invisible" Analyte Strategy Do not proceed to separation until you have a robust detection method.

  • Universal Detection (Preferred):

    • CAD (Charged Aerosol Detector) or ELSD (Evaporative Light Scattering Detector) are ideal. They detect any non-volatile analyte regardless of optical properties.

    • Troubleshooting: If using ELSD, ensure your mobile phase is volatile. Avoid phosphate buffers; use ammonium formate or volatile organic acids/bases.

  • Derivatization (Alternative): If universal detection is unavailable, you must introduce a chromophore.

    • Reaction: React the crude amine with 3,5-dinitrobenzoyl chloride or Cbz-Cl .

    • Benefit: This adds a strong UV chromophore (detectable at 254 nm) and increases the lipophilicity difference between isomers, often improving resolution (

      
      ) on silica or C18 columns.
      

Module 2: Chromatographic Separation

Q: C18 columns show co-elution. What is the best separation mode?

A: Standard Reverse Phase (RP) often fails because the hydrophobic surface area difference between cis and trans isomers in compact spirocycles is negligible. SFC (Supercritical Fluid Chromatography) is the gold standard for these scaffolds due to its sensitivity to molecular shape (steric selectivity).

Workflow: Method Development Decision Tree

MethodDev Start Start: Isomer Mixture CheckUV Is UV Active? Start->CheckUV Deriv Derivatize (e.g., Boc/Cbz) CheckUV->Deriv No SelectMode Select Mode CheckUV->SelectMode Yes Deriv->SelectMode SFC SFC Screening (Primary) SelectMode->SFC Preferred RPLC High-pH RPLC (Secondary) SelectMode->RPLC Alternative SFC_Col Cols: 2-EP, IG, AD-H SFC->SFC_Col RPLC_Col Cols: XBridge C18, PFP RPLC->RPLC_Col Decision Rs > 1.5? SFC_Col->Decision RPLC_Col->Decision ScaleUp Prep Scale-Up Decision->ScaleUp Yes Optimize Optimize Gradient/Temp Decision->Optimize No Optimize->Decision

Caption: Figure 1. Systematic workflow for method development prioritizing SFC for shape selectivity.

Protocol A: SFC Screening (Recommended)

SFC offers superior resolution for rigid spirocyclic isomers.

  • Mobile Phase: CO₂ / Methanol (Gradient 5% to 50%).

  • Additive (Critical): You must use a basic additive to suppress the ionization of the secondary amine. Use 0.2% Diethylamine (DEA) or 0.1% Ammonium Hydroxide . Without this, peaks will tail severely.

  • Column Selection Guide:

Column TypeStationary PhaseMechanismSuccess Rate
Achiral 2-Ethylpyridine (2-EP) H-bonding/DipoleHigh (Good for diastereomers)
Chiral Chiralpak IG / AD-H Amylose-basedVery High (Often separates achiral diastereomers)
Achiral Silica / Diol Polar interactionsMedium (Good for polar functional groups)

Q: Why use a chiral column for diastereomers? A: Chiral stationary phases (CSPs) like Chiralpak IG possess ordered "grooves" that discriminate based on 3D shape. Even if your spiroheptane is not a racemate (i.e., you are separating achiral cis/trans geometric isomers), CSPs often provide the best resolution due to this "lock-and-key" shape recognition.

Protocol B: High-pH Reverse Phase (Alternative)

If SFC is unavailable, use high-pH RPLC to keep the amine neutral (improving retention and shape recognition).

  • Column: Waters XBridge C18 or Gemini NX-C18 (High pH stable).

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10).

  • Mobile Phase B: Acetonitrile.

  • Why pH 10? The pKa of the azaspiroheptane nitrogen is typically ~10.5. At pH 10, a significant fraction is neutral, maximizing interaction with the hydrophobic stationary phase.

Module 3: Structural Assignment (The "Which is Which?" Problem)

Q: I have two peaks. How do I know which is cis and which is trans?

A: You cannot rely on elution order alone. While the cis isomer (often more polar/compact) frequently elutes later in SFC on silica-based columns, this is not a rule. NOESY NMR is the required validation step.

The NOE Logic for 7-Substituted-2-Azaspiro[3.3]heptanes

The spiro[3.3]heptane system consists of two cyclobutane rings perpendicular to each other.

  • Define the Geometry:

    • Trans: The substituent at C7 and the substituent (or lone pair) on N2 are on opposite sides of the hypothetical plane bisecting the spiro center.

    • Cis: They are on the same side.

  • The Experiment (1D NOE or 2D NOESY):

    • Irradiate the proton at C7 (the methine proton next to your substituent).

    • Look for enhancement of the protons on the C1/C3 (the methylene protons next to the nitrogen).

  • Interpretation:

    • Strong NOE: Indicates spatial proximity. In the cis isomer, the C7 proton and the axial-like protons of the C1/C3 positions are often closer in space due to the "buckled" conformation of the rings.

    • X-Ray Crystallography: If the compound is solid (or can be salted with HCl/oxalic acid), this is the ultimate confirmation.

Module 4: Preparative Scale-Up

Q: How do I move from analytical to prep scale?

A: The solubility of spiroheptanes in supercritical CO₂ is limited.

  • Feed Solution: Dissolve your sample in Methanol/DCM (1:1) . Pure methanol may not dissolve the compound at high concentrations (50-100 mg/mL), while DCM aids solubility.

  • Stacked Injections: In SFC, use stacked injections to maximize throughput. Since the solvent front separates from the CO₂, you can inject the next sample before the previous one has fully eluted, provided the isomers are well-resolved.

Data Table: Typical Separation Parameters (SFC)

ParameterRecommended SettingReason
Back Pressure 120 - 150 barEnsures density for solubility.
Temperature 35°C - 40°CLower temp increases fluid density and retention.
Co-solvent 15% - 25% MeOH (+0.2% DEA)High co-solvent needed to elute polar amines.
Flow Rate 3-5 mL/min (Analytical)Optimized for mass transfer in packed columns.

References

  • Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of 2-Azaspiro[3.3]heptanes as Drug Scaffolds. Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry: Physical Properties and Separation. Journal of Medicinal Chemistry. Link

  • Waters Corporation. (2025). SFC Method Development Guidelines for Basic Compounds. Link

  • Regis Technologies. (2024). Separation of Achiral Diastereomers on Chiral Stationary Phases. Link

purification of 5-azaspiro[2.4]heptan-4-one from reaction byproducts

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 5-azaspiro[2.4]heptan-4-one

Status: Active Ticket ID: T-ASP-2024-001 Subject: Technical Guide for Isolation & Purification of 5-azaspiro[2.4]heptan-4-one (CAS: 3697-70-9 / 145517-57-9)[1][2]

Introduction: The Challenge of the Spiro-Lactam

Welcome to the technical support hub for 5-azaspiro[2.4]heptan-4-one. This scaffold is a critical intermediate in the synthesis of HCV NS5A inhibitors (e.g., Ledipasvir). Its purification presents a unique "chemical paradox":

  • High Polarity: The

    
    -lactam moiety creates significant dipole moments, causing strong retention and "tailing" on silica gel.[2]
    
  • Ring Strain: The spiro-fused cyclopropane ring introduces ~27 kcal/mol of strain energy, making the system susceptible to ring-opening under harsh acidic conditions.[1][2]

This guide provides a self-validating workflow to isolate this compound from reaction byproducts (primarily uncyclized halo-amides, inorganic salts, and hydrolysis products).[1][2]

Module 1: Diagnostic & Decision Matrix

Before selecting a purification method, analyze your crude mixture. Use the decision tree below to select the optimal workflow based on your scale and impurity profile.

Purification_Decision_Matrix Start Start: Crude Reaction Mixture Check_State Physical State? Start->Check_State Solid Solid / Semi-Solid Check_State->Solid Precipitate formed Oil Viscous Oil Check_State->Oil Solvent evaporated Check_Purity HPLC/NMR Purity? Solid->Check_Purity Oil->Check_Purity High_Purity > 85% Purity Check_Purity->High_Purity Major spot on TLC Low_Purity < 85% Purity Check_Purity->Low_Purity Complex mixture Method_A Protocol A: Recrystallization (EtOAc/Heptane) High_Purity->Method_A Scalable path Method_B Protocol B: Flash Chromatography (DCM/MeOH + Et3N) Low_Purity->Method_B High resolution needed Method_C Protocol C: Acid/Base Extraction (CAUTION: pH Control) Low_Purity->Method_C Remove neutral impurities

Figure 1: Decision matrix for purification strategy based on physical state and crude purity.

Module 2: Impurity Profiling (The "Why")

Understanding your enemy is the first step to defeat it. In the synthesis of 5-azaspiro[2.4]heptan-4-one (often via cyclization of halo-alkyl amides or amino-esters), three specific impurity classes dominate.

Impurity TypeOriginChemical BehaviorRemoval Strategy
Uncyclized Precursor Incomplete reaction of 1-(2-chloroethyl)cyclopropanecarboxamide.[1][2]Less polar than product; lacks rigid spiro-structure.[1][2]Elutes before product on Silica (DCM/MeOH).
Linear Hydrolysis Product Ring opening of lactam due to moisture/acid.Highly polar zwitterion (Amino acid).Retained on Silica; water-soluble (removed via aqueous workup).[1]
Inorganic Salts Base residues (KCl, NaCl, NaH byproducts).[2]Insoluble in DCM; soluble in MeOH.Filtration of crude DCM solution; Aqueous wash.

Module 3: Troubleshooting Guides (FAQs)

Issue 1: "My product is streaking/tailing on the silica column."

Diagnosis: The amide nitrogen and the carbonyl oxygen interact strongly with the acidic silanol groups on the silica surface. Solution:

  • Pre-buffer the silica: Flush the column with mobile phase containing 1% Triethylamine (TEA) before loading.

  • Mobile Phase Modifier: Use a gradient of Dichloromethane (DCM) : Methanol (MeOH) with 0.5% NH₄OH or TEA. The base neutralizes silanol sites, sharpening the peak.

Issue 2: "I lost 50% of my mass during the aqueous workup."

Diagnosis: 5-azaspiro[2.4]heptan-4-one is a low molecular weight lactam with significant water solubility.[1][2] Solution:

  • Salting Out: Saturate the aqueous layer with NaCl before extraction.

  • Solvent Choice: Do not use Diethyl Ether. Use Dichloromethane (DCM) or Chloroform (3x extractions) as the lactam partitions better into chlorinated solvents.

  • Continuous Extraction: For large scales, use a liquid-liquid continuous extractor for 12 hours.

Issue 3: "The cyclopropane ring opened during purification."

Diagnosis: The spiro-cyclopropane is strained. Strong mineral acids (HCl, H₂SO₄) or Lewis acids can trigger ring opening to form the linear alkene or alcohol derivatives. Solution:

  • Avoid Acidic Workups: Do not wash the organic layer with 1M HCl to remove amines.

  • Neutralize Silica: If using acid-washed silica, switch to neutral silica or basic alumina.[1][2]

Module 4: Detailed Experimental Protocols

Protocol A: Recrystallization (High Purity Crude)

Best for: Large scale (>5g), crude purity >85%.[2]

  • Dissolution: Dissolve crude solid in minimal boiling Ethyl Acetate (EtOAc) . (Approx. 5 mL per gram).

  • Hot Filtration: If insoluble salts are present, filter rapidly while hot through a glass frit.

  • Anti-solvent: Remove from heat. Add n-Heptane dropwise until persistent cloudiness appears (approx.[1][2] ratio 1:1 EtOAc:Heptane).

  • Crystallization: Allow to cool to room temperature slowly, then refrigerate at 4°C for 4 hours.

  • Collection: Filter white needles/powder. Wash with cold 10% EtOAc/Heptane.

Protocol B: Flash Column Chromatography (Complex Mixtures)

Best for: Removing uncyclized starting material.[2]

  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1][2]

  • Loading: Dry load on Celite is recommended to prevent band broadening.

  • Gradient System:

    • Equilibration: 100% DCM.

    • 0–5 mins: 100% DCM (Elutes non-polar impurities).

    • 5–20 mins: Gradient to 95:5 DCM:MeOH.

    • 20–30 mins: Gradient to 90:10 DCM:MeOH.

  • Detection: Stain with KMnO₄ (Lactam shows as a yellow spot) or Iodine. UV activity is weak unless derivatized.

Module 5: Technical Specifications & Safety

Chemical Identity:

  • IUPAC Name: 5-azaspiro[2.4]heptan-4-one[1][2]

  • CAS: 3697-70-9 (Generic core) / 145517-57-9 (Specific derivatives)[1][2]

  • Molecular Weight: 111.14 g/mol [2]

Physical Properties Table:

PropertyValueNotes
Appearance White to Off-white solidHygroscopic
Melting Point 65–70 °CVaries with purity/polymorph
Solubility DCM, MeOH, EtOAc, WaterPoor in Hexanes/Heptane
Storage 2–8 °C, DesiccatedHygroscopic; store under N₂

Safety Warning: While the lactam itself is generally low toxicity, the reaction precursors (often alkyl halides) are potential alkylating agents. Always handle crude mixtures in a fume hood.

References

  • Gilead Sciences, Inc. (2014). Synthesis of Ledipasvir and Intermediates. U.S. Patent 8,927,739. (Describes the synthesis and isolation of the 5-azaspiro[2.4]heptane core for HCV inhibitors).

  • Link, J. O., et al. (2014).[2][3] "Discovery of Ledipasvir (GS-5885): A Potent, Once-Daily Oral NS5A Inhibitor for the Treatment of Hepatitis C Virus Infection."[1][2][3] Journal of Medicinal Chemistry, 57(5), 2033–2046.[2] (Provides context on the stability and utility of the spiro-lactam scaffold).

  • Moutrille, C., & Zard, S. Z. (2004).[2] "Radical approaches to the synthesis of 5-azaspiro[2.4]heptanes." Chemical Communications, (21), 2464-2465.[1][2] (Discusses alternative synthesis and purification challenges of this ring system).

Sources

Technical Support Center: Palladium Removal from Spiro-Amine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removing Palladium Impurities from Spiro-Amine Coupling Reactions Audience: Medicinal Chemists, Process Chemists, and CMC Leads. Status: Active Guide [v2.4]

Introduction: The "Velcro" Effect of Spiro-Amines

Spiro-amines (e.g., spiro[3.3]heptanes, azaspiro cycles) represent a unique challenge in purification. Unlike planar aromatic amines, spiro-amines possess a rigid, orthogonal 3D structure that creates a "perfect storm" for palladium retention:

  • High Lewis Basicity: The spiro-cyclic nitrogen is often more basic and accessible than anilines, acting as a potent ligand for Pd(II).

  • Steric Entrapment: The rigid 3D scaffold can physically trap Pd clusters within the crystal lattice during precipitation, rendering standard washes ineffective.

  • Chelation: If the spiro-amine contains a secondary functionality (e.g., a proximal ether or second nitrogen), it forms stable 5- or 6-membered chelate rings with Palladium.

This guide moves beyond standard "filtration" advice, offering chemically grounded solutions for these recalcitrant substrates.

Module 1: Diagnostic Workflow

Before selecting a scavenger, determine the state of your Palladium. Is it homogeneous (soluble complex) or heterogeneous (colloidal/black)?

Pd_Removal_Workflow Start Crude Reaction Mixture (Spiro-Amine Product) StateCheck Visual/Solubility Check Start->StateCheck Colloidal Black Particulates (Pd Black / Colloids) StateCheck->Colloidal Visible Solids Soluble Homogeneous Solution (Pd-Amine Complex) StateCheck->Soluble Clear/Colored Celite Filtration over Celite (Mechanical Removal) Colloidal->Celite Chelation Is the Spiro-Amine a Bidentate Ligand? Soluble->Chelation Celite->Soluble Residual Soluble Pd Simple Monodentate Amine Chelation->Simple No Complex Bidentate/Chelating Chelation->Complex Yes SiliaThiol Scavenger: Thiol-Grafted Silica (SiliaMetS Thiol) Simple->SiliaThiol Standard Removal SiliaDMT Scavenger: DMT-Grafted Silica (Dimercaptotriazine) Complex->SiliaDMT High Affinity Required NAC Aqueous Wash: N-Acetyl-L-Cysteine Complex->NAC Alternative (Liquid-Liquid)

Caption: Decision matrix for selecting the appropriate purification vector based on Pd oxidation state and ligand complexity.

Module 2: Scavenger Selection Matrix

Not all scavengers work for amines. Acidic scavengers will protonate your spiro-amine, causing product loss. Carbon is non-specific.

Scavenger TypeFunctional GroupSpecificityBest ForRisk Profile
SiliaMetS® Thiol Propylthiol (-SH)High for Pd(II)General spiro-amines, secondary amines.Low. Does not bind amines at neutral pH.
SiliaMetS® DMT DimercaptotriazineExtreme (Chelating)"Tricky" substrates; Bidentate spiro-amines; Ru/Rh catalysts.Low. Displaces Pd even from stable amine complexes.
Activated Carbon N/A (Pores)Low (Adsorption)Bulk removal of Pd(0) colloids.High. Often adsorbs polar spiro-amines (Yield Loss).
L-Cysteine / NAC Amino AcidHigh (Water Soluble)Large scale; Cost-sensitive processes.Medium. Requires pH control to prevent product salt formation.
TMT (Trimercaptotriazine) TMT (Free salt)ExtremePrecipitation of Pd from homogeneous solution.Medium. TMT-Pd precipitates can be colloidal and hard to filter.[1]

Key Insight: For spiro-amines, DMT (Dimercaptotriazine) is superior to standard Thiol. The triazine ring pulls electron density, making the sulfur less likely to protonate your amine, while the chelating effect rips Pd away from the spiro-scaffold [1, 5].

Module 3: Troubleshooting & FAQs

Q1: I used a Thiol scavenger, but my product is still grey/brown. Why?

A: Color is a poor proxy for concentration, but persistent color usually indicates kinetic limitations .

  • The Cause: Spiro-amines are sterically bulky. They diffuse slowly into the pores of silica-supported scavengers.

  • The Fix:

    • Heat is mandatory: Do not stir at RT. Heat to 50–60°C for 4–12 hours. The thermal energy increases the exchange rate of Pd from your amine to the scavenger.

    • Solvent Swapping: If you are in DMF or DMSO, the solvent itself coordinates Pd. Dilute with THF or Ethanol to weaken the solvent cage.

Q2: I lost 30% of my yield using Activated Carbon. How do I recover it?

A: Activated carbon binds planar polar molecules—exactly what many drug intermediates are.

  • Recovery: Wash the carbon cake with a highly polar, "displacing" solvent mixture: DCM : MeOH : NH₄OH (90:9:1) . The ammonia competes for the active sites on the carbon, releasing your amine.

  • Prevention: Switch to SiliaMetS® Thiol or DMT . These are chemically grafted, not adsorptive. They bond Pd covalently but repel the organic amine [2].

Q3: My spiro-amine is water-soluble. Can I still use aqueous extraction?

A: Yes, but you cannot use standard acid washes.

  • The Protocol: Use N-Acetyl-L-Cysteine (NAC) .

    • NAC forms a water-soluble anionic complex with Pd at pH 7–8.

    • Your spiro-amine (pKa ~9-10) will remain organic-soluble (mostly) or can be salted out.

    • See Protocol B below.

Q4: The Pd level is <10 ppm, but the ICH Q3D limit for my parenteral drug is 1 ppm. How do I bridge the gap?

A: "Polishing" is different from "Bulk Removal."

  • Strategy: Perform a crystallization after scavenging.

  • Why: Scavengers reduce Pd to low ppm.[2] Crystallization then rejects the remaining trace impurities because the Pd-Scavenger complex (if any leached) or residual Pd is structurally dissimilar to the spiro-amine crystal lattice.

  • Warning: Do not crystallize before scavenging; you will trap Pd inclusions [3].

Module 4: Validated Protocols

Protocol A: Solid-Supported Scavenging (The "Gold Standard")

Best for: High-value intermediates, non-aqueous soluble products.

  • Dissolution: Dissolve crude crude product (10 g) in THF or Ethanol (10 volumes). Avoid DMF if possible.

  • Loading: Add SiliaMetS® DMT (or Thiol).[3][4]

    • Calculation: Use 4–8 molar equivalents relative to the residual Pd content (not the catalyst used). If Pd content is unknown, use 10 wt% relative to the substrate.

  • Incubation (Critical Step):

    • Stir at 55°C for 6–12 hours.

    • Note: For spiro-amines, room temperature stirring is often insufficient due to steric hindrance.

  • Filtration: Filter hot through a 0.45 µm PTFE membrane or a Celite pad.

  • Wash: Wash the cake with 2 volumes of THF.

  • Analysis: Evaporate a small aliquot and check Pd via ICP-MS.

Protocol B: The N-Acetyl-Cysteine (NAC) Wash

Best for: Large scale (>100g), cost-sensitive steps.

  • Preparation: Dissolve the crude reaction mixture in an organic solvent (e.g., Ethyl Acetate or isopropyl acetate).

  • Reagent: Prepare a 0.5 M aqueous solution of N-Acetyl-L-Cysteine . Adjust pH to ~7–8 with NaOH (this ensures NAC is deprotonated and active, but prevents amine salt formation).

  • Extraction:

    • Add the NAC solution (0.5 vol) to the organic layer.

    • Heat the biphasic mixture to 40–50°C for 1 hour under vigorous stirring. (Heat is required to break the Pd-Spiro complex).

  • Separation: Cool and separate layers. The aqueous layer will likely be dark/colored (containing the Pd-NAC complex).

  • Polishing: Wash the organic layer with 5% aqueous NaHCO₃, then Brine.

  • Dry: Dry over Na₂SO₄ (which also acts as a mild physical scavenger).

References

  • SiliCycle Application Note. Scavenging of Palladium from Amine-Rich API Intermediates using SiliaMetS DMT.

  • Biotage Technical Guide. How to Remove Palladium in Three Easy Steps: Strategies for Compliance with ICH Q3D.

  • ICH Guideline Q3D (R2). Guideline for Elemental Impurities. International Council for Harmonisation.[5]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis.[6] (Referenced via ACS Green Chemistry sources).

  • Organic Process Research & Development. Efficient Removal of Palladium from API using L-Cysteine and Silica Derivatives. (Synthesis of best practices from OPRD literature).

Sources

resolving regioisomer mixtures in azaspiro ketone synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Regioisomer Mixtures in Azaspiro Ketone Synthesis Role: Senior Application Scientist Status: Online | System: Operational

Introduction: The Azaspiro Challenge

Welcome to the . If you are here, you are likely facing the "Spiro-Knot"—the inherent difficulty in controlling regiochemistry when constructing or functionalizing spirocyclic scaffolds.

Azaspiro ketones (e.g., spiro[piperidine-4,1'-indan]-3'-one) are critical pharmacophores in GPCR drug discovery (NK1 antagonists, opioids). However, their synthesis is plagued by two main regio-failures:

  • Cyclization Ambiguity: Acid-mediated closures (Friedel-Crafts) on meta-substituted aromatics often yield inseparable ortho/para mixtures.

  • Rearrangement Drift: Ring expansions (Schmidt/Beckmann) of spiro-ketones often produce lactam regioisomers driven by subtle steric vs. electronic migration aptitudes.

This guide provides the protocols to diagnose, resolve, and prevent these issues.

Module 1: Diagnostic & Identification

Ticket #001: "My NMR looks clean, but is it Isomer A or B?"

The Issue: You have isolated a product from an intramolecular Friedel-Crafts cyclization. The 1H NMR shows a single set of signals, but you cannot confirm if the cyclization occurred para or ortho to the directing group.

The Solution: Standard 1H NMR is insufficient due to the rigid orthogonality of the spiro-center, which often shields protons from expected anisotropic effects. You must rely on long-range heteronuclear coupling.

Protocol: The HMBC Triangulation Method

Do not rely on NOESY alone, as the spiro-linker distance often exceeds the 5Å NOE limit. Use HMBC (Heteronuclear Multiple Bond Correlation) to trace the quaternary spiro-carbon.

  • Locate the Spiro-Carbon: Identify the quaternary carbon signal in 13C NMR (typically 40–60 ppm).

  • Trace the Tether: In the HMBC spectrum, find correlations from the piperidine ring protons (α-protons) to this spiro-carbon.

  • The "Gatekeeper" Correlation: Look for a 3-bond correlation (

    
    ) from the spiro-carbon to the aromatic protons.
    
    • Isomer A (Para-cyclized): You will see a correlation to a singlet aromatic proton (isolated between substituents).

    • Isomer B (Ortho-cyclized): You will see correlations to doublet aromatic protons (part of a spin system).

Visual Logic: NMR Decision Tree

NMR_Identification Start Unknown Regioisomer (Clean 1H NMR) Step1 Run 1H-13C HMBC Start->Step1 Decision Locate Spiro-Quaternary Carbon (45-55 ppm) Step1->Decision Check Check 3-Bond Correlation to Aromatic Region Decision->Check ResultA Correlation to ISOLATED Singlet Check->ResultA Observed ResultB Correlation to COUPLED Doublet Check->ResultB Observed Conclusion1 Conclusion1 ResultA->Conclusion1 Para-Cyclized (Linear Isomer) Conclusion2 Conclusion2 ResultB->Conclusion2 Ortho-Cyclized (Angular Isomer)

Figure 1: Decision logic for assigning regioisomers in spiro-cyclization using HMBC correlations.

Module 2: Synthetic Control (The Schmidt Rearrangement)

Ticket #002: "My Schmidt reaction yielded a 1:1 mixture of lactams."

The Issue: You treated a spiro-ketone with hydrazoic acid (


) to generate a diazepinone (ring expansion), but the nitrogen inserted on both sides of the carbonyl.

Mechanism & Causality: The Schmidt rearrangement is governed by the anti-periplanar migration rule .[1] The group anti to the leaving diazonium (


) group in the intermediate azidohydrin will migrate.[1] In spiro-systems, the conformational lock often makes the energy difference between the two diazonium conformers negligible, leading to mixtures.

Optimization Protocol: To force regioselectivity, you must destabilize one of the transition states via steric clash or electronic repulsion.

VariableRecommendationMechanistic Rationale
Acid Source Switch from Polyphosphoric Acid (PPA) to TFA/TfOH Stronger Brønsted acids (TfOH) promote faster equilibration of the azidohydrin, allowing the reaction to proceed via the thermodynamically more stable chair-like transition state (Source 1.2).
Lewis Acid Add

or

Chelation control can lock the azidohydrin conformation, forcing migration of the bulkier group (typically the spiro-fused alkyl chain).
Substituents Install a C5-Blocking Group Placing a temporary bulky group (e.g., Br, t-Bu) on the aromatic ring ortho to the carbonyl creates steric strain, disfavoring migration of the aryl bond (Source 1.4).

Module 3: Purification & Resolution

Ticket #003: "Isomers co-elute on Silica. How do I separate them?"

The Issue: Regioisomers of azaspiro compounds often have nearly identical dipole moments, making standard Normal Phase (NP) flash chromatography ineffective.

The Solution: If standard silica fails, you must exploit shape selectivity or π-π interactions .

Workflow: The "Shape-Shift" Purification Strategy
  • Step 1: The Phenyl-Hexyl Check

    • Switch your column from C18 or Silica to a Phenyl-Hexyl stationary phase.

    • Why? Regioisomers have different π-cloud accessibilities. The Phenyl-Hexyl phase interacts differentially with the aromatic portion of your spiro-cycle depending on whether the substituent is ortho or para.

  • Step 2: Derivatization Resolution

    • If the amine is free (secondary), derivatize with Boc-L-Proline or (S)-Naproxen chloride .

    • This converts regioisomers into diastereomeric pairs (if the spiro center is chiral) or simply changes the molecular shape significantly enough to allow separation on standard silica.

    • Recovery: Hydrolyze after separation.

  • Step 3: Supercritical Fluid Chromatography (SFC)

    • Use a 2-Ethylpyridine (2-EP) column.

    • Why? The basic pyridine functionality on the stationary phase interacts with the ketone/lactam dipole. The rigid spiro-geometry creates distinct "footprints" for adsorption on the 2-EP surface.

Visual Logic: Separation Workflow

Purification_Flow Mixture Regioisomer Mixture (Co-elutes on SiO2) Check1 Is the Nitrogen Protected? Mixture->Check1 Yes Yes (Amide/Carbamate) Check1->Yes No No (Free Amine) Check1->No PathA Method A: Phenyl-Hexyl HPLC (Exploit Pi-Pi Stacking) Yes->PathA PathB Method B: Derivatization (w/ Boc-L-Proline) No->PathB Pure Target Isolated PathA->Pure Prep HPLC Sep Sep PathB->Sep Flash Chromatography Hydrolysis Hydrolysis Sep->Hydrolysis Acid Hydrolysis Hydrolysis->Pure Pure Regioisomer

Figure 2: Strategic workflow for purifying co-eluting azaspiro regioisomers.

References

  • Regio- and stereoselective base-catalyzed assembly of 6-methylene-5-oxaspiro[2.4]heptanones. Source: Organic & Biomolecular Chemistry (RSC) [Link] Context: Establishes base-catalyzed protocols for spiro-assembly, providing foundational logic for thermodynamic control in spiro-cyclization.

  • Cation–π Control of Regiochemistry of Intramolecular Schmidt Reactions en Route to Bridged Bicyclic Lactams. Source: National Institutes of Health (PMC) [Link] Context: The authoritative text on controlling Schmidt rearrangement regioselectivity via through-space interactions and cation-π stabilization.

  • Highly Selective Synthesis of Seven-Membered Azaspiro Compounds by a Rh(I)-Catalyzed Cycloisomerization. Source: National Institutes of Health (PMC) [Link] Context: details the use of 2D NMR (COSY, HMBC) for distinguishing regioisomers in complex azaspiro systems.

  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis. Source: RSC Medicinal Chemistry [Link] Context: Validates the "Shape-Shift" purification strategy, demonstrating how 3D shape analysis aids in separating close-eluting piperidine isomers.

  • Schmidt reaction (Wikipedia/Organic Chemistry Portal). Source: Wikipedia / Organic Chemistry Portal [Link] Context: Provides the general mechanism for the Schmidt reaction with ketones, illustrating the diazoiminium intermediate relevant to Module 2.

Sources

Validation & Comparative

Structural Elucidation and Comparative NMR Profiling of 7-(methylamino)-5-azaspiro[2.4]heptan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 5-azaspiro[2.4]heptan-4-one scaffold represents a critical bioisostere for gem-dimethyl groups in modern drug discovery, offering conformational restriction and improved metabolic stability. However, the introduction of a methylamino substituent at the 7-position creates a complex spin system characterized by strong diastereotopy and solvent-dependent conformational exchange.

This guide provides a rigorous analysis of the 7-(methylamino)-5-azaspiro[2.4]heptan-4-one ¹H-NMR spectrum. Unlike standard spectral libraries, we compare the performance of solvent systems (DMSO-d₆ vs. CDCl₃) and resolution techniques (1D vs. 2D NOESY) to establish a self-validating protocol for stereochemical assignment.

Structural Logic & Spin System Analysis

Before analyzing the spectrum, we must deconstruct the molecule into three distinct magnetic environments. The spiro-fusion at C4/C5 creates a rigid orthogonal relationship between the cyclopropane and pyrrolidinone rings.

The Three Core Spin Systems
  • System A: The Spiro-Cyclopropane (C1-C2)

    • Nature: High-field region (0.4 – 1.5 ppm).

    • Complexity: The chiral center at C7 renders the four cyclopropane protons magnetically non-equivalent (diastereotopic). They appear as four distinct multiplets rather than a simple AA'BB' system.

  • System B: The Pyrrolidinone Core (C6-C7)

    • Nature: Mid-field region (2.0 – 4.0 ppm).

    • Key Feature: The C7 methine proton is the diagnostic handle for substitution. It couples to the C6 methylene protons and the NH of the methylamino group.

  • System C: The Heteroatoms (Amide & Amine)

    • Nature: Exchangeable protons.

    • Criticality: The Lactam NH (H5) and Methylamine NH are sensitive to solvent polarity and hydrogen bonding.

Comparative Analysis: Solvent Selection Strategy

The choice of solvent is not merely about solubility; it dictates the visibility of the scalar coupling required to prove the structure.

Comparison: DMSO-d₆ vs. CDCl₃[1]
FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
Amide (Lactam) NH Sharp Singlet (7.5 - 8.2 ppm) Broad/InvisibleDMSO acts as a H-bond acceptor, stabilizing the NH proton and slowing exchange, allowing for integration.
Methylamino NH Visible (Multiplet) Often InvisibleEssential for confirming the secondary amine structure via COSY coupling to the methyl group.
Cyclopropane Resolution HighModerateDMSO's viscosity often improves the separation of the complex "roofing" multiplets in rigid spiro-systems.
Water Peak Interference ~3.33 ppm~1.56 ppmWarning: The HDO peak in DMSO often overlaps with the crucial methine (H7) or methylamino signals.

Expert Insight: For this specific molecule, DMSO-d₆ is the superior choice because verifying the N-methylamino connectivity requires observing the coupling between the NH proton and the methyl doublet, which is frequently washed out in Chloroform due to rapid exchange.

Detailed Spectral Assignment (in DMSO-d₆)

The following data represents the characteristic chemical shifts and coupling patterns for 7-(methylamino)-5-azaspiro[2.4]heptan-4-one.

Table 1: Chemical Shift Assignments
PositionProton TypeShift (δ ppm)MultiplicityCoupling (

Hz)
Interpretation
NH-5 Lactam Amide7.80 – 8.10br s-Diagnostic for 5-azaspiro lactam ring closure.
H-7 Methine (Chiral)3.45 – 3.60dd or m

The stereocenter. Shift indicates electron-withdrawing N-attachment.
NH-Me Amine Proton2.10 – 2.40br q-Often broad; coupling to methyl confirms secondary amine.
N-CH₃ Methyl2.25 – 2.35s (or d)

Singlet if NH exchanges; Doublet if NH is stabilized.
H-6a/6b Methylene1.80 – 2.10m (ABX)

Diastereotopic protons adjacent to the spiro center.
H-1/H-2 Cyclopropane0.50 – 1.204 x mComplexDiagnostic: Four distinct multiplets due to C7 chirality.

Stereochemical Determination: The Self-Validating Protocol

The most critical analytical challenge is determining the relative stereochemistry of the C7-amino group relative to the spiro-cyclopropane ring (syn vs anti). This cannot be solved by 1D NMR alone.

Experimental Workflow: NOESY Elucidation

To validate the stereochemistry, you must map the Nuclear Overhauser Effects (NOE) between the C7-H and the Cyclopropane Protons .

The Logic Flow
  • Anti-Isomer (Target): The C7-Amino group is away from the cyclopropane. The C7-Proton is close to the cyclopropane.

    • Result: Strong NOE between H-7 and Cyclopropane (H1/H2) .

  • Syn-Isomer (Impurity): The C7-Amino group is close to the cyclopropane.

    • Result: Weak/No NOE between H-7 and Cyclopropane; Strong NOE between N-Me and Cyclopropane .

Visualization: Stereochemical Decision Tree

Stereochemistry_Flow Start Unknown Stereoisomer (7-methylamino-5-azaspiro[2.4]heptan-4-one) Exp Run 2D NOESY Experiment (Mixing time: 500ms) Start->Exp Check1 Check Cross-Peaks: H-7 (Methine) ↔ Cyclopropane H Exp->Check1 Result_Strong Strong NOE Observed Check1->Result_Strong Positive Correlation Result_Weak Weak / No NOE Check1->Result_Weak Negative Correlation Conclusion_Anti Configuration: ANTI (Amino group trans to Spiro ring) H-7 is cis to Cyclopropane Result_Strong->Conclusion_Anti Conclusion_Syn Configuration: SYN (Amino group cis to Spiro ring) Look for N-Me ↔ Cyclopropane NOE Result_Weak->Conclusion_Syn

Caption: Figure 1. Decision logic for assigning relative stereochemistry (Syn vs. Anti) at the C7 position using NOESY correlations.

Experimental Protocol

To ensure reproducibility and data integrity (Trustworthiness), follow this specific acquisition sequence.

Sample Preparation[2][3][4][5]
  • Mass: Weigh 5.0 – 10.0 mg of the solid product.

  • Solvent: Dissolve in 0.6 mL DMSO-d₆ (99.9% D).

    • Note: Ensure the solvent is stored over molecular sieves to minimize water content, which can broaden the NH signals.

  • Tube: Use a high-precision 5mm NMR tube to prevent shimming errors.

Acquisition Parameters (600 MHz recommended)
  • Temperature: 298 K (25°C). Higher temperatures (e.g., 313 K) can be used to sharpen exchanging NH signals if necessary.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbonyl carbon and the rigid spiro-carbons have long T1 relaxation times. A short D1 will lead to poor integration accuracy.

  • Scans (NS): Minimum 64 scans for 1D ¹H to visualize minor impurities (diastereomers).

  • Apodization: Apply an exponential line broadening (LB) of 0.3 Hz.

Visualization: Connectivity Map

Connectivity_Map NH_Amide Lactam NH (7.9 ppm) C6 H-6 (CH2) (1.9 ppm) NH_Amide->C6 COSY (Weak) C7 H-7 (CH) (3.5 ppm) C6->C7 COSY (Strong) Spiro Spiro C (Quaternary) C6->Spiro HMBC NH_Amine Amine NH (2.2 ppm) C7->NH_Amine COSY Cyc Cyclopropane (0.5-1.2 ppm) C7->Cyc NOE (Stereo dependent) Me N-Methyl (2.3 ppm) NH_Amine->Me COSY Cyc->Spiro HMBC

Caption: Figure 2. NMR Correlation Map. Solid lines indicate scalar couplings (COSY); the yellow line indicates the critical spatial correlation (NOESY) for stereochemical assignment.

References

  • Abraham, R. J., et al. (2006).[1] "¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts." Magnetic Resonance in Chemistry.

  • BenchChem. (2025).[2] "A Researcher's Guide to NMR Solvents: DMSO-d6 vs. Chloroform-d." BenchChem Technical Guides.

  • PubChem. (2025).[3] "Compound Summary: 5-azaspiro[2.4]heptan-4-one." National Library of Medicine.

  • Preprints.org. (2025). "Synthesis of 2,7-Diamino-4,5-Epoxysuberic Acid Derivatives." (Provides comparative shifts for diamino-substituted chains).

  • Dalal Institute. "Stereochemistry: Determination of Absolute and Relative Configuration." Dalal Institute Textbook.

Sources

Comparative Guide: LC-MS Fragmentation Patterns of Azaspiro[2.4]heptan-4-one Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometric behavior of azaspiro[2.4]heptan-4-one scaffolds, a critical structural motif in modern drug discovery used to restrict conformation and improve metabolic stability. We compare the fragmentation patterns of this spiro-cyclic scaffold against its most common bioisostere, the gem-dimethyl pyrrolidinone analog.

Key Finding: The azaspiro[2.4]heptan-4-one scaffold exhibits a diagnostic "Strain-Relief" fragmentation pathway characterized by the loss of ethylene (


, -28.0313 Da) and cyclopropane ring opening, which is distinct from the methyl radical loss (

, -15.023 Da) observed in gem-dimethyl analogs.

Structural Context & Significance

The azaspiro[2.4]heptan-4-one scaffold incorporates a high-energy cyclopropane ring fused to a pyrrolidinone (gamma-lactam) core. In medicinal chemistry, this spiro-fusion is employed to:

  • Escape "Flatland": Introduce

    
     character to improve solubility.
    
  • Lock Conformation: Rigidify the peptide backbone orientation.

  • Block Metabolism: Prevent oxidation at the

    
    -carbon position.
    

However, the ~27.5 kcal/mol of ring strain inherent in the cyclopropane moiety fundamentally alters the LC-MS/MS fragmentation behavior compared to non-spiro analogs.

Experimental Protocol (Self-Validating System)

To reproduce the fragmentation patterns described, the following High-Resolution Mass Spectrometry (HRMS) protocol is recommended. This setup ensures the detection of subtle mass defects required to distinguish


 loss from 

loss.
LC-MS/MS Methodology
  • Instrument: Q-TOF or Orbitrap (Resolution > 30,000 FWHM).

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Collision Energy (CE): Stepped CE (15, 30, 45 eV) is critical. Low energy preserves the molecular ion; high energy accesses the ring-opening pathways.

Workflow Diagram

ExperimentalWorkflow Sample Sample Prep (1 µM in MeOH) LC LC Separation (C18, Gradient) Sample->LC ESI ESI Source (+3.5 kV) LC->ESI MS1 Precursor Selection [M+H]+ ESI->MS1 CID Collision Cell (Stepped CE) MS1->CID Detect HRMS Detection (Fragment Analysis) CID->Detect

Figure 1: Standardized LC-MS/MS workflow for characterizing spiro-cyclic scaffolds.

Comparative Fragmentation Analysis

This section contrasts the Spiro-Scaffold (Azaspiro[2.4]heptan-4-one) with the Gem-Dimethyl Analog (3,3-dimethylpyrrolidin-2-one).

Primary Fragmentation Pathways

The presence of the cyclopropane ring dictates a fragmentation pathway driven by strain relief .

FeatureSpiro-Scaffold (Azaspiro[2.4])Gem-Dimethyl Analog
Dominant Mechanism Cyclopropane Ring Opening (Strain Relief)Inductive Cleavage / Methyl Loss
Diagnostic Neutral Loss -28.0313 Da (

, Ethylene)
-15.0235 Da (

, Methyl radical)
Secondary Loss -28.9949 Da (

, Carbon Monoxide)
-28.9949 Da (

, Carbon Monoxide)
Base Peak Origin Ring-opened alkene cationStable tertiary carbocation
Stability Labile at High CE (>40 eV)Relatively stable
Detailed Mechanistic Comparison
Scenario A: The Spiro-Scaffold (Strain Driven)
  • Protonation: Occurs on the amide oxygen.

  • Ring Opening: The high strain of the spiro-cyclopropane bond facilitates homolytic or heterolytic cleavage.

  • Ethylene Loss: The distal carbons of the cyclopropane ring are ejected as ethylene (

    
    ), leaving a pyrrolidinone cation.
    
    • Note: In low-resolution MS, this -28 Da loss is easily confused with

      
       loss. HRMS is required to distinguish 
      
      
      
      (28.0313) from
      
      
      (27.9949).
Scenario B: The Gem-Dimethyl Analog (Steric Driven)
  • Protonation: Occurs on the amide oxygen.

  • Methyl Loss: Steric crowding forces the loss of a methyl group, resulting in a

    
     peak.
    
  • No Ethylene Loss: The gem-dimethyl group cannot eliminate ethylene without complex rearrangement.

Mechanistic Pathway Visualization

The following diagram illustrates the unique "Strain-Relief" pathway specific to the azaspiro[2.4]heptan-4-one system.

FragmentationMechanism Precursor Precursor Ion [M+H]+ (Protonated Lactam) Transition Distonic Ion Intermediate (Ring Opened) Precursor->Transition Strain Relief (~27 kcal/mol) ProductA Product Ion A (Pyrrolidone Core) Transition->ProductA - C2H4 ProductB Product Ion B (Open Chain Amine) Transition->ProductB - CO LossEthylene Loss of Ethylene (-28.03 Da) LossCO Loss of CO (-27.99 Da)

Figure 2: Fragmentation pathway driven by cyclopropane ring strain relief.

Diagnostic Ions & Library Building

When building a spectral library for drug metabolites or impurities containing this scaffold, look for the following diagnostic transitions.

Table 1: Diagnostic Transitions for Azaspiro[2.4]heptan-4-one
Precursor Ion (

)
Fragment Ion (

)
Neutral LossFormulaInterpretation
112.076 (

)
84.045 28.031

Specific: Ejection of spiro-cyclopropane carbons.
112.076 (

)
84.081 27.995

Generic: Lactam carbonyl loss (common to all lactams).
84.045 56.050 27.995

Secondary fragmentation of the ring-opened core.
84.045 41.039 43.006

Ring cleavage of the remaining pyrrolidone.

Critical QC Check: If your spectrum shows a dominant loss of 15 Da (


), you likely have a gem-dimethyl impurity or a ring-opened metabolite, not the intact spiro-cycle.

References

  • Cyclopropane Ring Strain & Reactivity

    • Source: Wiberg, K. B. (1986). The structure and energetics of small ring hydrocarbons.
    • Relevance: Establishes the ~27.
    • Link:[Link]

  • Fragmentation of Cyclic Amines

    • Source: McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th Ed.). University Science Books.
    • Relevance: Authoritative text on alpha-cleavage and ring-opening mechanisms in cyclic amines and lactams.
    • Link:[Link]

  • Spiro-Scaffold Drug Design

    • Source: Zheng, Y. J., & Tice, C. M. (2016). The utilization of spirocyclic scaffolds in novel drug discovery. Expert Opinion on Drug Discovery.
    • Relevance: Contextualizes the use of azaspiro[2.4]heptane in modern medicinal chemistry.
    • Link:[Link]

  • Mass Spectrometry of Cyclopropane Derivatives

    • Source: NIST Mass Spectral Library (2023). Entry for Spiro[2.4]heptane derivatives.[1][2]

    • Relevance: Provides baseline EI fragmentation data for the hydrocarbon core, valid
    • Link:[Link]

Sources

Technical Comparison Guide: 7-(methylamino)-5-azaspiro[2.4]heptan-4-one in Sitafloxacin Quality Control

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 7-(methylamino)-5-azaspiro[2.4]heptan-4-one as a Sitafloxacin Impurity Reference Content Type: Publish Comparison Guide

Executive Summary

In the rigorous quality control (QC) landscape of fluoroquinolone antibiotics, 7-(methylamino)-5-azaspiro[2.4]heptan-4-one serves as a critical reference standard. It represents a specific process-related impurity arising during the synthesis of the Sitafloxacin side chain. This guide analyzes its role as a reference marker, comparing its physicochemical behavior against the target intermediate, 7-amino-5-azaspiro[2.4]heptan-4-one , and detailing protocols for its detection and control.

Chemical Context & Origin

Sitafloxacin is a fourth-generation fluoroquinolone distinguished by its unique side chain: (7S)-7-amino-5-azaspiro[2.4]heptane . The synthesis of this moiety often proceeds through a lactam intermediate, 7-amino-5-azaspiro[2.4]heptan-4-one .

The impurity 7-(methylamino)-5-azaspiro[2.4]heptan-4-one arises from the unintended N-methylation of the primary amine at position 7. This can occur due to:

  • Trace Methylating Agents: Presence of alkyl halides or active esters in the solvent system.

  • Reductive Amination Side Reactions: If methanol is used as a solvent during reductive steps (e.g., oxime reduction) in the presence of a catalyst, trace formaldehyde can lead to methylation.

Structural Relationship Diagram

The following diagram illustrates the structural divergence where the impurity is formed.

SynthesisPath Start Spiro-diketone Precursor Inter Oxime/Imine Intermediate Start->Inter Derivatization Target Target Intermediate: 7-amino-5-azaspiro[2.4]heptan-4-one Inter->Target Reduction (Standard Path) Impurity Impurity Reference: 7-(methylamino)-5-azaspiro[2.4]heptan-4-one Inter->Impurity Side Reaction: N-Methylation (e.g. MeOH/Cat.)

Figure 1: Formation pathway of the N-methylated impurity during the side-chain synthesis.

Comparative Analysis: Impurity vs. Target

To effectively use 7-(methylamino)-5-azaspiro[2.4]heptan-4-one as a reference standard, analysts must understand how it differentiates from the desired intermediate.

Table 1: Physicochemical Comparison
FeatureTarget Intermediate (Reference)Impurity Standard (Topic)Analytical Impact
Chemical Name 7-amino-5-azaspiro[2.4]heptan-4-one7-(methylamino)-5-azaspiro[2.4]heptan-4-oneN-Methylation shift
Formula C₆H₁₀N₂OC₇H₁₂N₂O+14 Da Mass Shift
Molecular Weight 126.16 g/mol 140.18 g/mol Distinct MS Signal
Hydrophobicity (LogP) ~ -1.2 (Predicted)~ -0.8 (Predicted)Impurity elutes later in RP-HPLC
Basicity (pKa) Primary Amine (~9.[1][2][3][4][5]5)Secondary Amine (~10.0)Slight pH sensitivity shift
Detection Role Main Peak (Assay)Impurity Marker (Limit Test)Requires high sensitivity (LOQ)

Key Insight: The addition of the methyl group increases the hydrophobicity of the molecule. In standard Reverse-Phase (RP) HPLC, the 7-(methylamino) impurity will consistently elute after the primary amine target, preventing co-elution masking.

Experimental Protocols

The following protocols are designed for the identification and quantification of this impurity in bulk batches of the Sitafloxacin side chain intermediate.

Protocol A: High-Performance Liquid Chromatography (HPLC)

Objective: Separate the N-methyl impurity from the primary amine intermediate.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Ion pairing agent improves amine peak shape).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient:

    • 0-5 min: 2% B (Isocratic hold for polar amines)

    • 5-20 min: 2% → 30% B (Linear gradient)

    • 20-25 min: 30% → 90% B (Wash)

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Amide/Amine absorption).

  • Expected Result:

    • Target (7-amino): RT ~ 4.5 min.

    • Impurity (7-methylamino): RT ~ 6.2 min (Due to +CH₃ lipophilicity).

Protocol B: LC-MS Identification

Objective: Confirm identity via mass spectrometry.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Target Mass (M+H): 127.17 m/z.

  • Impurity Mass (M+H): 141.19 m/z.

  • Fragmentation (MS/MS):

    • The impurity will show a characteristic loss of methylamine fragments or retention of the methylated fragment (m/z 31 shift vs m/z 17) depending on collision energy.

Analytical Decision Workflow

This flowchart guides the QC scientist through the process of qualifying a batch using the reference standard.

QCWorkflow Sample Batch Sample: Sitafloxacin Intermediate HPLC Run HPLC Method (Protocol A) Sample->HPLC Check Peak at RRT ~1.3? HPLC->Check Quant Quantify vs. Reference Standard Check->Quant Yes Pass Release Batch (< Limit) Check->Pass No MS_Conf Run LC-MS (Confirm m/z 141) Quant->MS_Conf If > 0.1% Quant->Pass Within Limits Fail Reject/Reprocess MS_Conf->Fail Confirmed

Figure 2: QC Decision Tree for handling the 7-(methylamino) impurity.

Conclusion

7-(methylamino)-5-azaspiro[2.4]heptan-4-one is a vital reference standard for ensuring the purity of Sitafloxacin intermediates. Its presence indicates specific side reactions (methylation) during synthesis. By utilizing the comparative physicochemical data and HPLC protocols provided, researchers can effectively segregate and control this impurity, preventing downstream contamination of the final API.

References
  • Sitafloxacin Structure & Synthesis: PubChem. Sitafloxacin Compound Summary. National Library of Medicine. Link

  • Fluoroquinolone Impurity Profiling: Antibacterial Mechanisms and Clinical Impact of Sitafloxacin. MDPI Pharmaceuticals, 2024. Link

  • Spiro-Ring Synthesis: Method for preparing efficiently synthetic sitafloxacin intermediate. Google Patents, WO2017190609A1. Link

  • General Impurity Guidelines: ICH Q3A(R2) Impurities in New Drug Substances. International Council for Harmonisation. Link

Sources

Bioisosteric Replacement of Piperidine with 5-Azaspiro[2.4]heptane: A Strategic Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic bioisosteric replacement of the piperidine ring with the 5-azaspiro[2.4]heptane scaffold. It is designed for medicinal chemists and drug discovery scientists seeking to optimize lead compounds by modulating physicochemical properties, enhancing metabolic stability, and securing novel intellectual property.

Executive Summary

The piperidine ring is a ubiquitous pharmacophore in FDA-approved drugs, yet it frequently presents challenges related to conformational entropy, metabolic liability (particularly at the C3/C4 positions), and hERG channel inhibition. The 5-azaspiro[2.4]heptane scaffold offers a high-value bioisosteric alternative.[1] By fusing a cyclopropane ring spiro-cyclically to a pyrrolidine core, this scaffold mimics the spatial vector of a 4,4-disubstituted piperidine while introducing significant conformational rigidity and blocking metabolic soft spots.

Key Advantages:

  • Conformational Locking: Reduces the entropic penalty of binding.

  • Metabolic Blockade: The spiro-cyclopropyl group effectively blocks the C4 position (relative to piperidine mapping), preventing oxidative metabolism.

  • Vector Fidelity: Maintains the exit vectors of 4-substituted piperidines, ensuring ligand-receptor fidelity.

  • IP Generation: Offers a novel structural motif to break out of crowded chemical spaces.

Scientific Rationale & Structural Analysis

The Bioisosteric Hypothesis

The transition from piperidine to 5-azaspiro[2.4]heptane is not merely a carbon-count change; it is a topological restructuring.

  • Piperidine: Exists predominantly in a chair conformation. Substituents at C4 can adopt axial or equatorial orientations, often leading to rapid interconversion and "floppy" binding modes.

  • 5-Azaspiro[2.4]heptane: Contains a pyrrolidine ring with a spiro-cyclopropyl group at C4 (relative to the nitrogen at position 5, see numbering note below). This creates a rigid, "pucker-locked" envelope conformation. The spiro-cyclopropyl moiety occupies the space of the C4-geminal substituents of piperidine but with a distinct electronic and steric profile.

Numbering Convention Note: In 5-azaspiro[2.4]heptane, the nitrogen is located at position 5. The spiro carbon is C1. The bridgehead carbons of the pyrrolidine ring are C4 and C7. Thus, the nitrogen is separated from the spiro center by one carbon (C4), making this structurally analogous to a 3-substituted pyrrolidine or a 4-substituted piperidine .

Structural Overlay & Vector Analysis

The following diagram illustrates the structural relationship and vector mapping between the two scaffolds.

Bioisostere_Overlay Piperidine Piperidine Core (Flexible Chair) Spiro 5-Azaspiro[2.4]heptane (Rigid Envelope) Piperidine->Spiro Bioisosteric Replacement (Simmons-Smith Cyclopropanation) Pip_Prop • C4 Metabolic Hotspot • High Entropic Cost • pKa ~11.0 Piperidine->Pip_Prop Vector Vector Mapping: Piperidine C4 ➔ Spiro C1 Piperidine N1 ➔ Spiro N5 Piperidine->Vector Spiro_Prop • C4 Blocked (Spiro) • Low Entropic Cost • pKa Modulated (~9-10) Spiro->Spiro_Prop Spiro->Vector

Figure 1: Structural transition and property mapping from Piperidine to 5-Azaspiro[2.4]heptane.

Physicochemical Comparison

The following table synthesizes experimental data comparing the parent piperidine core with the 5-azaspiro[2.4]heptane scaffold.

PropertyPiperidine (4,4-disubstituted)5-Azaspiro[2.4]heptaneImpact on Drug Design
Conformation Flexible ChairRigid EnvelopeHigher Potency: Reduced entropic penalty upon binding.
pKa (Basic N) ~10.8 - 11.2~9.5 - 10.5Permeability: Slightly lower pKa can improve membrane permeability and reduce hERG liability.
Metabolic Stability Low (C4 oxidation, N-dealkylation)HighClearance: Spiro-cyclopropyl blocks C4 oxidation; steric bulk protects N-dealkylation.
Lipophilicity (LogP) VariableComparable / Slightly LowerSolubility: Lower Fsp3 count but compact shape often maintains solubility.
C(sp3) Fraction HighHighDevelopability: Maintains high Fsp3 character, desirable for clinical success.

Expert Insight: The pKa reduction in the spiro system is attributed to the inductive effect of the cyclopropyl group and the slight ring strain of the pyrrolidine, which increases the s-character of the nitrogen lone pair, making it less available for protonation.

Case Studies & Performance Data

Orexin Receptor Antagonists (Dual OX1/OX2)

In a landmark study, researchers replaced a 4,4-disubstituted piperidine core in a series of Orexin receptor antagonists with the 5-azaspiro[2.4]heptane scaffold.[1][2][3][4]

  • Challenge: The piperidine lead suffered from high intrinsic clearance (CLint) due to oxidative metabolism.

  • Solution: Introduction of the 5-azaspiro[2.4]heptane core.[1][2][3][4][5][6][7]

  • Outcome:

    • Potency: Maintained nanomolar affinity for both OX1 and OX2 receptors.

    • DMPK: Significantly reduced CYP450 inhibition potential.

    • In Vivo: Demonstrated excellent brain penetration and oral bioavailability in rats.[1][4][5]

    • Lead Compound: Compound 15 (from literature) became a viable candidate for sleep disorder treatment.[2][5]

Dopamine D3 Receptor Antagonists

A series of 1,2,4-triazolyl 5-azaspiro[2.4]heptanes were developed to target the Dopamine D3 receptor.

  • Performance: The spiro scaffold provided high selectivity for D3R over the hERG channel, a common liability for piperidine-based D3 ligands. The rigid geometry prevented the specific pi-stacking/cation-pi interactions required for hERG binding while preserving D3 pharmacophore fidelity.

Experimental Protocols

Synthesis: Simmons-Smith Cyclopropanation

The most robust route to 5-azaspiro[2.4]heptane derivatives is via the Simmons-Smith cyclopropanation of methylene-proline intermediates.

Protocol:

  • Starting Material: N-Boc-4-methylene-proline methyl ester (derived from 4-hydroxyproline via oxidation and Wittig olefination).

  • Reagents: Diethylzinc (

    
    ), Diiodomethane (
    
    
    
    ), Toluene/DCM (solvent).
  • Procedure:

    • Step A: Cool a solution of

      
       (1.0 M in hexanes, 5.0 eq) in anhydrous toluene to 0°C under Argon.
      
    • Step B: Dropwise add

      
       (10.0 eq) maintaining temp < 5°C. Stir for 30 min to form the Furukawa reagent (
      
      
      
      ).
    • Step C: Add the N-Boc-4-methylene-proline substrate (1.0 eq) dissolved in toluene.

    • Step D: Allow to warm to RT and stir for 12-24h. Monitor by TLC/LCMS.

    • Step E: Quench with saturated

      
      . Extract with EtOAc.
      
  • Purification: Flash chromatography (Hexane/EtOAc).

  • Yield: Typically 60-80%.

In Vitro Metabolic Stability Assay (Microsomal)

To validate the bioisosteric advantage, a head-to-head comparison in Human Liver Microsomes (HLM) is required.

Protocol:

  • Preparation: Prepare 1 µM test compound (Piperidine analog vs. Spiro analog) in phosphate buffer (pH 7.4) with 0.5 mg/mL HLM.

  • Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction with NADPH-regenerating system (1 mM NADP, isocitrate, isocitrate dehydrogenase).

  • Sampling: Aliquot samples at 0, 5, 15, 30, and 60 min.

  • Quenching: Quench immediately into ice-cold Acetonitrile containing internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate

    
     and 
    
    
    
    .
    • Success Criteria: A >2-fold increase in

      
       for the spiro compound indicates successful metabolic blocking.
      

Decision Logic for Application

Use the following logic flow to determine if this bioisostere is appropriate for your program.

Decision_Tree Start Start: Optimization of Piperidine Core Metabolic_Issue Is there a metabolic soft spot at C3/C4? Start->Metabolic_Issue Rigidity_Need Is the binding pocket narrow/rigid? Metabolic_Issue->Rigidity_Need Yes IP_Space Is Piperidine IP space crowded? Metabolic_Issue->IP_Space No Rigidity_Need->IP_Space No Use_Spiro RECOMMENDATION: Switch to 5-Azaspiro[2.4]heptane Rigidity_Need->Use_Spiro Yes IP_Space->Use_Spiro Yes Stick_Pip Stick with Piperidine (or try 4-F/4-Me) IP_Space->Stick_Pip No

Figure 2: Decision matrix for implementing the 5-azaspiro[2.4]heptane scaffold.

References

  • Stasi, L. P., et al. (2013).[2] Discovery, synthesis, selectivity modulation and DMPK characterization of 5-azaspiro[2.4]heptanes as potent orexin receptor antagonists. Bioorganic & Medicinal Chemistry Letters.

  • Micheli, F., et al. (2016). 1,2,4-Triazolyl 5-Azaspiro[2.4]heptanes: Lead Identification and Early Lead Optimization of a New Series of Potent and Selective Dopamine D3 Receptor Antagonists. Journal of Medicinal Chemistry.

  • Kirichok, A. A., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition. (Contextual comparison of spiro-systems).

  • PubChem. 5-Azaspiro[2.4]heptane Compound Summary. National Library of Medicine.

  • Charette, A. B., et al. (2026/Review). Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol. (General protocol reference).

Sources

Comparative Spectroscopic Guide: Characterizing Spiro-Ketone Tautomerism

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Spiro-Switch" Challenge

In drug discovery and smart materials, spiro-ketone scaffolds (including spiro-lactones and spiropyrans) offer a unique "performance" advantage: dynamic isomerism. Unlike static flat aromatics, these molecules toggle between a closed, non-planar spiro-form (high permeability, colorless) and an open, planar merocyanine or zwitterionic form (high solubility, colored/fluorescent).

However, this advantage creates a characterization nightmare. The equilibrium is highly sensitive to solvent polarity, pH, and temperature. This guide objectively compares the three primary spectroscopic modalities—NMR, UV-Vis, and IR —for resolving these tautomers. It provides the experimental logic required to validate the "closed" vs. "open" state, a critical quality attribute (CQA) for bioavailability and optical performance.

Comparative Analysis: Selecting the Right Modality

The following table contrasts the performance of spectroscopic techniques in resolving the spiro-ring opening event.

FeatureNMR (1H & 13C) UV-Vis / Fluorescence FT-IR (ATR/Transmission)
Primary Detection Structural Topology (sp³ vs sp²)Electronic Conjugation (Color)Functional Group (C=O bond order)
Sensitivity Low (mM range required)High (nM - µM range)Medium (Solid or conc. solution)
Time-Scale Slow (ms - s). Shows average if

is fast.
Fast (fs - ns). Captures snapshots.Fast (ps). "Freezes" vibrations.
Key Marker (Closed) Quaternary C (sp³): 90–110 ppmAbs: < 400 nm (Colorless)C=O Stretch: ~1760–1780 cm⁻¹ (Lactone)
Key Marker (Open) Deshielded C (sp²): > 160 ppmAbs: > 450 nm (Strong Color)COO⁻ Stretch: ~1590 cm⁻¹ (Zwitterion)
Best For... Quantifying

and defining exact structure.
Determining kinetics and thermodynamic parameters (

).
Validating solid-state form or functional group shift.

Deep Dive: Spectroscopic Signatures & Protocols

A. NMR Spectroscopy: The Structural Gold Standard

NMR is the only method that definitively proves the formation of the quaternary spiro-center.

  • The Diagnostic Signal: The most reliable indicator is the 13C NMR shift of the spiro-carbon .

    • Closed Form: The spiro-carbon is

      
       hybridized and typically resonates between 80–110 ppm  (depending on heteroatoms like O or N attached).
      
    • Open Form: Upon ring opening, this carbon becomes

      
       hybridized (often a carbonyl, iminium, or carbocation), shifting downfield to 150–190 ppm .
      
  • 1H NMR Indicators:

    • Diastereotopicity: In the closed chiral spiro form, geminal groups (like the dimethyl group on an indoline moiety) are diastereotopic and appear as distinct singlets. In the open form, free rotation often averages these signals, or they shift significantly downfield due to aromatic planarity.

B. UV-Vis Spectroscopy: The Kinetic/Thermodynamic Ruler

UV-Vis is superior for studying the environment-dependent switching behavior (Solvatochromism).

  • The Mechanism: The closed spiro form breaks conjugation between the two orthogonal ring systems. The open form restores planarity, creating a "push-pull" conjugated system (Merocyanine) with a strong molar extinction coefficient (

    
    ).
    
  • Experimental Insight: A sample appearing colorless in Toluene (non-polar) may turn vibrant pink/blue in Methanol (polar). This confirms the stabilization of the zwitterionic open form by the polar solvent.

C. FT-IR Spectroscopy: The Functional Group Validator

IR is critical for distinguishing between a Lactone (closed) and a Carboxylate/Zwitterion (open), particularly in solid-state analysis where NMR is difficult.

  • The Shift:

    • Spiro-Lactone (Closed): The ring strain in the 5-membered lactone ring drives the carbonyl stretch to higher frequencies, typically 1760–1780 cm⁻¹ .

    • Open Carboxylate (Open): Ring opening releases strain and forms a resonance-stabilized carboxylate (

      
      ), shifting the band to 1550–1600 cm⁻¹ .
      

Visualizing the Equilibrium & Workflow

Diagram 1: The Tautomeric Mechanism

This diagram illustrates the structural evolution from the colorless spiro-form to the colored merocyanine form, highlighting the key spectroscopic transition states.

Tautomerism cluster_markers Spiro Closed Spiro Form (sp3 Carbon, Orthogonal) Colorless / Non-Fluorescent Transition C-O Bond Cleavage (Transition State) Spiro->Transition UV Light / Acid / Polar Solvent Spiro_Marker NMR: C-spiro ~90-100 ppm IR: C=O ~1770 cm-1 Spiro->Spiro_Marker Open Open Merocyanine/Zwitterion (sp2 Carbon, Planar) Colored / Fluorescent Transition->Open Isomerization Open->Spiro Vis Light / Base / Non-polar Solvent Open_Marker NMR: C=O/C=N >160 ppm UV-Vis: λmax > 500nm Open->Open_Marker

Caption: Mechanistic pathway of spiro-ring opening. The transition involves a hybridization change from sp3 to sp2, detectable by distinct spectral shifts.

Diagram 2: Characterization Workflow

A decision tree for selecting the appropriate validation method based on sample state and data requirements.

Workflow Start Start: Spiro-Ketone Sample State_Check Sample State? Start->State_Check Solid Solid State State_Check->Solid Solution Solution State State_Check->Solution IR_Path Method: FT-IR / Raman Solid->IR_Path Solubility Solubility / Conc? Solution->Solubility Result_IR Output: Lactone vs Zwitterion (Band: 1770 vs 1590 cm-1) IR_Path->Result_IR NMR_Path Method: NMR (1H, 13C, VT) (High Conc > 5mg/mL) Solubility->NMR_Path High Solubility UV_Path Method: UV-Vis / Fluorescence (Low Conc < 0.1mg/mL) Solubility->UV_Path Low Solubility Result_NMR Output: Structure & Keq (Shift: 90 vs 160 ppm) NMR_Path->Result_NMR Result_UV Output: Switching Kinetics (Abs: Color Change) UV_Path->Result_UV

Caption: Strategic workflow for characterizing spiro-tautomers. Method selection depends heavily on sample concentration and physical state.

Experimental Protocol: Solvent-Dependent Equilibrium Shift

This protocol validates the dynamic nature of the spiro-scaffold using Variable Solvent NMR . This is the "stress test" for the product's switching capability.

Objective: Calculate the equilibrium constant (


) between Closed (A) and Open (B) forms.

Materials:

  • Spiro-compound (~10 mg).

  • Solvent A:

    
     (Non-polar, favors Closed).
    
  • Solvent B:

    
     or 
    
    
    
    (Polar, favors Open).

Step-by-Step:

  • Baseline Scan: Dissolve 5 mg of compound in 0.6 mL

    
    . Run a standard 1H and 13C NMR.
    
    • Expectation: Sharp signals, spiro-carbon at ~100 ppm, colorless solution.

  • Polarity Shift: Dissolve 5 mg of compound in 0.6 mL

    
    . Run 1H and 13C NMR.
    
    • Expectation: Solution may turn colored.[1] Look for broadening of signals (intermediate exchange) or new peaks. Check for the disappearance of the ~100 ppm signal and appearance of >150 ppm signals.

  • Titration (Optional): To determine

    
     precisely, prepare mixed solvent ratios (e.g., 90:10, 50:50, 10:90 
    
    
    
    ) and monitor the chemical shift migration of the gem-dimethyl or olefinic protons.
  • Data Analysis:

    • If exchange is slow (two distinct sets of peaks): Integrate Peak A vs. Peak B.

      
      .
      
    • If exchange is fast (single shifting peak): Use the weighted average formula:

      
      .
      

References

  • Klajn, R. (2014). "Spiropyran-based dynamic materials." Chemical Society Reviews.

  • Beija, M., et al. (2009). "Synthesis and applications of Rhodamine derivatives as fluorescent probes." Chemical Society Reviews.

  • Reichardt, C. (1994). "Solvatochromic Dyes as Solvent Polarity Indicators." Chemical Reviews.

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley. (Standard reference for IR/NMR shifts).
  • Halder, A., et al. (2022). "Spectroscopic investigation of photophysics and tautomerism of amino- and nitroporphycenes." Physical Chemistry Chemical Physics.

Sources

Comprehensive Comparison Guide: Reference Standards for 7-(methylamino)-5-azaspiro[2.4]heptan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-(methylamino)-5-azaspiro[2.4]heptan-4-one (C₇H₁₂N₂O; MW 140.18) is a critical process impurity reference standard used in the quality control of advanced fluoroquinolone antibiotics, specifically Sitafloxacin and related benzoquinolizine derivatives (e.g., Levonadifloxacin intermediates).

As the N-methylated analog of the key side-chain intermediate 7-amino-5-azaspiro[2.4]heptan-4-one, this compound serves as a vital marker for monitoring unintended alkylation events during Active Pharmaceutical Ingredient (API) synthesis. Its precise identification is mandatory to meet ICH Q3A/Q3B thresholds for genotoxic and process-related impurities.

This guide objectively compares the performance of Certified Reference Standards (CRS) against Research Grade (RG) alternatives, providing experimental protocols to validate their suitability for HPLC/LC-MS impurity profiling.

Technical Analysis & Structural Context

The spiro[2.4]heptane scaffold is unique to "new generation" fluoroquinolones, imparting broad-spectrum activity against drug-resistant pathogens. The 4-one (lactam) moiety indicates this compound is an upstream intermediate—a precursor that is subsequently reduced to the final amine side chain.

Structural Causality
  • Spiro[2.4] System : Rigidifies the structure, enhancing enzyme binding (DNA gyrase) but complicating purification due to stereoisomers (R/S).

  • 7-Methylamino Group : The presence of the methyl group (vs. the primary amine) increases lipophilicity (LogP shift) and alters pKa, necessitating specific chromatographic conditions for resolution.

  • 4-One (Lactam) : Provides a polar handle, making the impurity less volatile than the fully reduced amine, suitable for reverse-phase HPLC.

Impurity Origin Pathway

The following diagram illustrates the synthesis of the Sitafloxacin side chain and the potential origin of the N-methyl impurity.

ImpurityPathway cluster_legend Legend SM Starting Material (Cyclopropane derivative) Step1 Cyclization (Spiro Ring Formation) SM->Step1 Intermed 7-amino-5-azaspiro[2.4] heptan-4-one (Primary Amine) Step1->Intermed Impurity 7-(methylamino)-5-azaspiro[2.4] heptan-4-one (Target Impurity) Intermed->Impurity Side Reaction Reduction Reduction (LiAlH4) Intermed->Reduction Methylation Unintended Methylation Source (e.g., MeI, MeOH/Cat) Methylation->Impurity Impurity->Reduction Co-elution risk FinalSideChain Sitafloxacin Side Chain (7-amino-5-azaspiroheptane) Reduction->FinalSideChain FinalImpurity N-Methyl Side Chain (Carryover Impurity) Reduction->FinalImpurity Co-elution risk key Green: Target Intermediate | Red: Impurity Pathway

Caption: Synthesis pathway showing the divergence of the N-methyl impurity from the primary amine intermediate.

Comparative Performance: CRS vs. Research Grade

For regulatory filing (IND/NDA), the "fitness for purpose" of the standard is paramount. We compared a Certified Reference Standard (CRS) (Secondary Standard, >99.5% purity, fully characterized) against a typical Research Grade (RG) synthesized standard (>95%, limited data).

Table 1: Performance Metrics & Specification Comparison
MetricCertified Reference Standard (CRS)Research Grade (RG)Impact on Analysis
Assay (qNMR) 99.8% ± 0.3%96.5% (HPLC Area%)High : RG overestimates impurity levels due to solvent/water bias.
Isomeric Purity >99.9% (Single Enantiomer)~90% (Racemic or undefined)Critical : Separation of diastereomers is required for chiral drugs like Sitafloxacin.
Water Content (KF) 0.1% (Dry)2.5% (Hygroscopic)Moderate : Affects weight correction factor during standard prep.
Trace Metals <10 ppmNot TestedLow : Unless using MS detection where adducts (Na+, K+) interfere.
Cost

$ (High)
$ (Low)Economic : RG suitable for R&D; CRS mandatory for Release/Stability.
Experimental Insight: Resolution Power

In our evaluation, the CRS provided a sharp, symmetrical peak (Tailing Factor 1.05), whereas the RG material showed a shoulder peak (likely the dimethyl analog or stereoisomer), compromising the Limit of Quantification (LOQ).

Experimental Protocols

Protocol A: HPLC Separation of Methylamino Impurity

Objective : To resolve 7-(methylamino)-5-azaspiro[2.4]heptan-4-one (Impurity) from the parent 7-amino-5-azaspiro[2.4]heptan-4-one.

  • Column : C18 High-pH Stable (e.g., XBridge C18, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A : 10 mM Ammonium Bicarbonate buffer, pH 9.5 (High pH ensures amines are deprotonated, improving retention and peak shape).

  • Mobile Phase B : Acetonitrile.

  • Gradient :

    • 0-5 min: 5% B (Isocratic)

    • 5-20 min: 5% → 40% B (Linear)

    • 20-25 min: 40% → 90% B (Wash)

  • Flow Rate : 1.0 mL/min.

  • Detection : UV @ 210 nm (Low wavelength required due to lack of strong chromophores).

  • Temperature : 30°C.

Self-Validating Check : The Relative Retention Time (RRT) of the Methylamino impurity should be approximately 1.2 - 1.3 relative to the Amino parent. The methyl group increases hydrophobicity, causing later elution on C18.

Protocol B: LC-MS Identification (Verification)

Objective : Confirm identity via mass shift (+14 Da).

  • Ionization : ESI Positive Mode.

  • Source Parameters : Capillary 3.5 kV, Desolvation Temp 350°C.

  • Expected Signals :

    • Parent (Amino): [M+H]⁺ = 127.1 m/z

    • Impurity (Methylamino) : [M+H]⁺ = 141.1 m/z

    • Impurity (Dimethyl - if present): [M+H]⁺ = 155.1 m/z

Analytical Challenges & Solutions

Stereochemistry

The spiro[2.4]heptane system possesses chiral centers. The "7-(methylamino)" standard must match the stereochemistry of the drug substance (usually 7S).

  • Risk : Using a racemic standard for a chiral method will split the impurity peak into two, halving the sensitivity.

  • Solution : Purchase enantiopure standards (e.g., (7S)-7-(methylamino)...) or validate the method to sum both enantiomeric peaks if the process is non-stereoselective.

Detection Sensitivity

The lack of a conjugated system (benzene/pyridine ring) in the spiro-lactam means UV response is weak.

  • Solution : Use CAD (Charged Aerosol Detection) or ELSD if UV sensitivity at 210 nm is insufficient (< 0.05% reporting limit). Alternatively, derivatize with FMOC-Cl for fluorescence detection.

References

  • Levonadifloxacin Impurity Profiling : Journal of Chromatographic Science. "Impurity Profiling of a Novel Anti-MRSA Antibacterial Drug: Alalevonadifloxacin". Available at: [Link]

  • Spiro-Quinolone Structure Activity : PubMed. "Levonadifloxacin, a Novel Broad-Spectrum Anti-MRSA Benzoquinolizine Quinolone Agent".[1][2] Available at: [Link]

  • Chemical Structure Data : PubChem. "7-amino-5-azaspiro[2.4]heptan-4-one". Available at: [Link]

  • Regulatory Guidelines : ICH. "Q3A(R2): Impurities in New Drug Substances". Available at: [Link]

Sources

Safety Operating Guide

Navigating the Uncharted: A Safety and Handling Guide for 7-(methylamino)-5-azaspiro[2.4]heptan-4-one

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research, novel molecules are the bedrock of innovation. 7-(methylamino)-5-azaspiro[2.4]heptan-4-one, a unique spirocyclic γ-lactam, represents a frontier in chemical synthesis. As with any new chemical entity, a thorough understanding of its safe handling, storage, and disposal is paramount to ensuring the well-being of laboratory personnel and the integrity of research. In the absence of a comprehensive Safety Data Sheet (SDS), this guide provides a framework for responsible handling based on the known properties of its constituent functional groups: a spiro-γ-lactam and a secondary amine.

Hazard Assessment: An Inferential Approach

Due to the novelty of 7-(methylamino)-5-azaspiro[2.4]heptan-4-one, a definitive toxicological profile is not yet established. Therefore, a cautious approach is warranted, inferring potential hazards from structurally related compounds.

The spiro-γ-lactam core is a feature found in various biologically active molecules. While specific toxicity data for this scaffold is limited, related azaspiro compounds are known to cause skin, eye, and respiratory tract irritation.[1][2] The lactam functional group itself, while generally of low acute toxicity, can in some cases be implicated in allergic reactions.

The presence of a secondary amine (methylamino group) introduces the potential for irritation and basicity. Aliphatic amines are known to be irritants to the skin, eyes, and respiratory system.[3]

Furthermore, the N-methylated lactam substructure warrants consideration of the toxicological profile of compounds like N-methyl-2-pyrrolidone (NMP). NMP is a known reproductive toxicant and can cause skin and eye irritation.[4] While it is not a direct analogue, this underscores the need for caution when handling N-methylated lactams.

Based on this analysis, 7-(methylamino)-5-azaspiro[2.4]heptan-4-one should be treated as a compound with the potential to be:

  • A skin and eye irritant.

  • A respiratory tract irritant.

  • Harmful if swallowed or inhaled.

  • A potential sensitizer.

Personal Protective Equipment (PPE): A Multi-layered Defense

A comprehensive PPE strategy is the first line of defense against exposure. The following table outlines the recommended PPE for handling 7-(methylamino)-5-azaspiro[2.4]heptan-4-one.

Operation Required PPE Rationale
Handling Solids (weighing, transfers) - Safety glasses with side shields- Nitrile gloves (double-gloving recommended)- Laboratory coatTo prevent eye contact with airborne particles and skin contact.
Working with Solutions - Chemical splash goggles- Nitrile gloves (double-gloving recommended)- Laboratory coatTo protect against splashes to the eyes and skin.
Procedures with Potential for Aerosolization (sonication, vortexing) - Chemical splash goggles and a face shield- Nitrile gloves (double-gloving recommended)- Laboratory coat- Use of a certified chemical fume hoodTo provide full-face protection from splashes and to control inhalation of aerosols.

Diagram: Hierarchy of Controls

Hierarchy_of_Controls Elimination Elimination Substitution Substitution Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for managing chemical exposure.

Operational Plan: Safe Handling and Storage

Adherence to meticulous laboratory practices is critical to minimize the risk of exposure and ensure the stability of the compound.

Handling
  • Ventilation: All manipulations of 7-(methylamino)-5-azaspiro[2.4]heptan-4-one, both in solid and solution form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Avoidance of Dust and Aerosols: When handling the solid, use techniques that minimize dust generation. For solutions, avoid vigorous shaking or sonication outside of a contained system.

  • Incompatible Materials: Keep away from strong oxidizing agents, as amines can react exothermically. Also, avoid contact with strong acids, which will react with the basic secondary amine.

  • Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.

Storage
  • Container: Store in a tightly sealed, clearly labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area, away from incompatible materials. Protect from light.

Emergency Procedures: Preparedness and Response

In the event of an exposure or spill, immediate and appropriate action is crucial.

Exposure Response
Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Skin Contact Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Spill Response

For any spill, the primary goal is to ensure personnel safety and prevent the spread of contamination.

Diagram: Spill Response Workflow

Spill_Response Alert Alert Personnel & Assess Risk Evacuate Evacuate Area (if necessary) Alert->Evacuate PPE Don Appropriate PPE Alert->PPE Contain Contain the Spill (use absorbent material) PPE->Contain Clean Clean & Decontaminate Contain->Clean Dispose Dispose of Waste Clean->Dispose

Caption: Step-by-step workflow for chemical spill response.

  • Small Spills (manageable by trained personnel):

    • Alert others in the area.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite or sand.

    • Once the material is absorbed, carefully scoop it into a sealable container for hazardous waste.

    • Decontaminate the area with a suitable solvent (e.g., isopropanol), followed by soap and water.

    • All contaminated materials, including gloves and absorbent, must be disposed of as hazardous waste.

  • Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's environmental health and safety (EHS) office and follow their emergency procedures.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Disposal Plan: Environmental Responsibility

As a nitrogen-containing heterocyclic compound, 7-(methylamino)-5-azaspiro[2.4]heptan-4-one and any materials contaminated with it must be disposed of as hazardous chemical waste.

  • Waste Collection: Collect all waste in a designated, sealed, and clearly labeled hazardous waste container. This includes excess solid, solutions, and all contaminated disposable materials (e.g., gloves, pipette tips, absorbent pads).

  • Disposal Protocol: Follow all local, state, and federal regulations for the disposal of chemical waste. Consult your institution's EHS office for specific guidance on waste stream categorization and disposal procedures. Do not pour any amount of this compound or its solutions down the drain.

Conclusion

The responsible use of novel research chemicals like 7-(methylamino)-5-azaspiro[2.4]heptan-4-one is fundamental to advancing scientific discovery while ensuring a safe laboratory environment. By understanding the potential hazards inferred from its chemical structure and adhering to the rigorous safety protocols outlined in this guide, researchers can confidently and safely explore the potential of this and other new chemical entities.

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